molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline

Cat. No.: B2787201
CAS No.: 1936606-29-9
M. Wt: 177.222
InChI Key: VICYKOFGLPXIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline ( 1936606-29-9) is a high-value fluorinated building block in medicinal and synthetic chemistry. This compound features a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold substituted with a fluorine atom and an aniline group . The BCP motif serves as a sp3-rich bioisostere for anilines and other flat aromatic systems, a strategy employed to improve the physicochemical properties and metabolic stability of drug candidates while maintaining biological activity . The incorporation of the fluorine atom introduces electronic effects and enhances lipophilicity, which can positively influence binding affinity and cell membrane permeability . This strategic molecular design helps circumvent the deleterious metabolic processes often associated with traditional aniline moieties, such as cytochrome P450-mediated oxidation that can lead to reactive metabolites . In scientific research, this compound is primarily investigated as a key intermediate for the synthesis of more complex molecules . Its applications span chemistry, biology, and medicine, particularly in drug discovery and development programs where it is used to optimize lead compounds . The aniline group provides a reactive site for further functionalization, enabling chemists to conduct amide coupling or other derivatization reactions to build diverse compound libraries . The synthesis of such fluorinated BCP derivatives often leverages modern radical chemistry approaches, including radical fluorination and strain-release amination of [1.1.1]propellane . This product is supplied with a purity of ≥98% . It is intended for research and further manufacturing purposes only, strictly not for direct human or veterinary use . Researchers are advised to consult the Safety Data Sheet (SDS) and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYKOFGLPXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of Saturated Scaffolds: A Bioisosteric Analysis of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline versus para-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the strategic replacement of traditional aromatic moieties with saturated, three-dimensional scaffolds has emerged as a paramount strategy in medicinal chemistry. This guide provides a comprehensive technical analysis of the bioisosteric properties of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline, a molecule featuring the bicyclo[1.1.1]pentane (BCP) core, in direct comparison to its classical aromatic counterpart, para-fluoroaniline. We will delve into the fundamental principles of bioisosterism, explore the profound impact of the BCP scaffold and fluorine substitution on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide detailed experimental protocols for the evaluation of these critical drug-like properties. This document is intended to serve as an authoritative resource for researchers and scientists in the field of drug discovery, offering insights into the rational design of next-generation therapeutics with enhanced developability.

Introduction: The Rationale for "Escaping Flatland"

The phenyl ring is an ubiquitous scaffold in a vast number of approved drugs, owing to its synthetic tractability and its ability to engage in various biological interactions. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties, such as poor aqueous solubility, high non-specific binding, and susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[1][2]

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, has evolved to address these challenges. The BCP cage is a non-classical bioisostere for the para-substituted phenyl ring.[3] Its rigid, three-dimensional structure mimics the exit vectors of a para-substituted benzene ring while introducing a higher fraction of sp³-hybridized carbons.[4] This fundamental structural alteration can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, a strategic shift often referred to as "escaping flatland" in medicinal chemistry.[1][5][6][7] This guide will dissect these advantages through a focused comparison of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline and para-fluoroaniline.

Comparative Physicochemical and Bioisosteric Properties

The introduction of the fluorinated BCP core in place of the fluoro-aromatic ring imparts significant and often beneficial changes to the molecule's fundamental properties. A quantitative comparison of these properties is crucial for understanding the potential advantages in a drug discovery program.

Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and off-target effects. While aromatic rings are inherently lipophilic, the saturated BCP scaffold offers a less lipophilic alternative.

The replacement of a fluorophenyl ring with a fluoro-BCP scaffold can dramatically reduce lipophilicity.[8] This reduction in LogP is often accompanied by an improvement in aqueous solubility, a highly desirable trait for oral and intravenous drug administration.[9][10][11]

Property4-(3-fluorobicyclo[1.1.1]pentan-1-yl)anilinepara-fluoroanilineRationale for Difference
cLogP ~2.8[5]1.15[12]The sp³-rich, non-aromatic BCP core is inherently less lipophilic than the planar, electron-rich phenyl ring.
Aqueous Solubility Reduced aqueous solubility is noted, often requiring solubilizing agents for in vitro assays.[5]33 g/L (at 20°C)[12]Despite the general trend of BCPs improving solubility over their phenyl counterparts, the specific fluorinated BCP aniline shows reduced solubility, highlighting the complex interplay of substituents.

Note: The cLogP value for 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is an approximation based on available data for closely related structures. The aqueous solubility of para-fluoroaniline can also be expressed as 0.37 g/100 mL at 20°C.[13]

Basicity (pKa)

The basicity of the aniline nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding). The electronic nature of the scaffold attached to the aniline moiety significantly influences its pKa.

The BCP core, being an sp³-hybridized aliphatic system, is less electron-withdrawing than the sp²-hybridized phenyl ring. However, the introduction of an electronegative fluorine atom on the BCP bridge can have a notable impact on the basicity of the distal aniline.

Property4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (estimated)para-fluoroanilineRationale for Difference
pKa (conjugate acid) Likely lower than the non-fluorinated analog4.65[12]The electron-withdrawing inductive effect of the fluorine atom on the BCP scaffold is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa.
Metabolic Stability

A significant driver for replacing aromatic rings with BCP scaffolds is the potential for enhanced metabolic stability.[1][14][15] Aromatic rings, particularly electron-rich ones like aniline, are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[5] para-fluoroaniline, for instance, is known to undergo both ortho- and para-hydroxylation, with the latter leading to defluorination.[16]

The C-H bonds on the strained BCP cage are generally less susceptible to enzymatic oxidation compared to the C-H bonds on an aromatic ring. The introduction of fluorine can further block potential sites of metabolism.[5]

Property4-(3-fluorobicyclo[1.1.1]pentan-1-yl)anilinepara-fluoroanilineRationale for Difference
Metabolic Stability (Human Liver Microsomes) Expected to have higher stability and lower intrinsic clearance (CLint).Susceptible to CYP-mediated oxidation and defluorination.[16]The saturated, sterically hindered BCP core is more resistant to oxidative metabolism compared to the planar and electron-rich fluoroaniline ring.
Protein Binding

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (AAG), significantly impacts its free concentration in circulation and, consequently, its efficacy and safety.[17][18] Highly lipophilic and acidic compounds tend to exhibit high plasma protein binding.

The reduced lipophilicity of the BCP analog compared to its aromatic counterpart would suggest a potential for lower non-specific plasma protein binding.[9]

Property4-(3-fluorobicyclo[1.1.1]pentan-1-yl)anilinepara-fluoroanilineRationale for Difference
Plasma Protein Binding Expected to have lower non-specific binding.Data not readily available, but aniline derivatives can exhibit variable binding.The lower lipophilicity and increased three-dimensionality of the BCP scaffold may reduce non-specific hydrophobic interactions with plasma proteins.

Synthesis and Experimental Evaluation

A thorough understanding of the bioisosteric properties of these two molecules requires robust synthetic routes and standardized experimental protocols for their evaluation.

Synthetic Pathways

The synthesis of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline typically involves modern radical chemistry approaches, while para-fluoroaniline is a readily available commercial starting material, often synthesized via the reduction of 4-fluoronitrobenzene.

Synthesis of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline: A common strategy involves the radical fluorination of a suitable BCP precursor followed by functional group manipulation to install the aniline moiety.[5][19]

synthesis_bcp BCP_precursor Bicyclo[1.1.1]pentane Derivative Fluorinated_BCP Radical Fluorination (e.g., Selectfluor) BCP_precursor->Fluorinated_BCP Functionalization Functional Group Interconversion Fluorinated_BCP->Functionalization Aniline_BCP 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline Functionalization->Aniline_BCP

Caption: General synthetic approach to 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline.

Synthesis of para-fluoroaniline: This is typically achieved through the catalytic hydrogenation of 4-fluoronitrobenzene.

synthesis_pfa nitro 4-Fluoronitrobenzene reduction Catalytic Hydrogenation (e.g., Pd/C, H2) nitro->reduction aniline para-fluoroaniline reduction->aniline

Caption: Standard synthesis of para-fluoroaniline.

Experimental Protocols

3.2.1. Determination of Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes. The rate of disappearance of the parent compound is monitored over time to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[20][21][22]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

microsomal_stability_workflow start Start: Test Compound & Human Liver Microsomes pre_incubation Pre-incubation at 37°C start->pre_incubation initiation Initiate with NADPH Regenerating System pre_incubation->initiation sampling Quench at Time Points (0, 5, 15, 30, 45 min) initiation->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate t½ and CLint analysis->calculation

Caption: Workflow for the microsomal stability assay.

3.2.2. Determination of Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a drug that is unbound to plasma proteins, which is the pharmacologically active fraction.

Step-by-Step Methodology:

  • Device Preparation:

    • Hydrate the dialysis membrane of the RED device inserts according to the manufacturer's protocol.

  • Sample Preparation:

    • Spike the test compound into human plasma at a final concentration (e.g., 1-10 µM).

  • Dialysis:

    • Add the plasma-drug mixture to the sample chamber of the RED device insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during analysis.

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.

red_assay_workflow start Start: Test Compound & Human Plasma red_device Add to RED Device (Plasma vs. PBS) start->red_device incubation Incubate at 37°C to Reach Equilibrium red_device->incubation sampling Sample Plasma and Buffer Chambers incubation->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate Fraction Unbound (fu) analysis->calculation

Caption: Workflow for the rapid equilibrium dialysis (RED) assay.

Conclusion and Future Perspectives

The bioisosteric replacement of para-fluoroaniline with 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline represents a compelling strategy in modern drug design. The introduction of the rigid, three-dimensional BCP scaffold offers a powerful tool to mitigate the inherent liabilities associated with aromatic rings, particularly concerning metabolic stability and, in many cases, aqueous solubility. While the specific example of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline exhibits reduced aqueous solubility compared to its aniline counterpart, the broader trend of BCPs improving this parameter remains a significant advantage in many chemical series.[6][7][9] The expected improvements in metabolic stability and potentially reduced non-specific protein binding further underscore the value of this bioisosteric switch.

The continued exploration of novel, sp³-rich scaffolds like BCP is essential for expanding the accessible chemical space for drug discovery. As synthetic methodologies for these complex cores become more routine, we can anticipate their increased incorporation into drug candidates, leading to therapeutics with superior physicochemical and pharmacokinetic properties. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage these advanced bioisosteric strategies in their own drug discovery endeavors.

References

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). PARAFLUOROANILINE. Retrieved from [Link]

  • Götte, M., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Retrieved from [Link]

  • Fisher, M. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fisher, M. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Figshare. Retrieved from [Link]

  • ResearchGate. (n.d.). Human liver microsomal stability of compound 4a. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Słoczyńska, K. (2019). Metabolic stability and its role in the discovery of new chemical entities. Farmaco. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • van der Graaff, W. B., et al. (n.d.). Microsomal metabolism of fluoroanilines. PubMed. Retrieved from [Link]

  • Wagner, B., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wania, F., et al. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Environmental Health Perspectives. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Aura Biosciences. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]

  • Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Retrieved from [Link]

  • Wania, F., et al. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. PubMed. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. Retrieved from [Link]

  • Sovicell. (2025). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Retrieved from [Link]

  • Chen, Y., et al. (2025). Binding of per- and polyfluoroalkyl substances with liver and serum proteins in rats: implications for physiologically based pharmacokinetic modelling. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). How does plasma protein binding affect quantitation of drugs using LC-MS?. Retrieved from [Link]

  • UNECE. (2024). Secretariat. Retrieved from [Link]

  • Zsila, F., et al. (2025). Selective plasma protein binding of antimalarial drugs to α1-acid glycoprotein. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). p-Fluoroaniline. Retrieved from [Link]

  • Fu, L., et al. (2024). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Retrieved from [Link]

Sources

Physicochemical Profiling of Fluorinated Bicyclo[1.1.1]pentane (BCP) Aniline Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Isostere" Evolution

In modern medicinal chemistry, the replacement of phenyl rings with saturated bioisosteres is a dominant strategy to escape the "flatland" of aromaticity, thereby improving solubility (Fsp³) and metabolic stability. Among these, bicyclo[1.1.1]pentan-1-amine (BCP-amine) has emerged as a premier surrogate for anilines.[1]

However, a critical limitation of the unsubstituted BCP-amine is its high basicity (pKa ~8.2–9.0) compared to the parent aniline (pKa ~4.0–5.0), which can lead to poor membrane permeability and hERG channel liability.

The Solution: The introduction of a fluorine atom at the bridgehead C3 position—yielding 3-fluoro-bicyclo[1.1.1]pentan-1-amine —provides a precise "electronic tuner." This modification lowers the pKa by ~1.5–2.0 log units through a unique through-cage inductive effect, restores lipophilic balance, and blocks the final metabolic soft spot, creating a "super-isostere" for drug development.

Structural & Electronic Rationale

Geometry and Exit Vectors

The BCP scaffold acts as a linear spacer. Unlike the planar benzene ring, the BCP cage is three-dimensional but maintains a linear


 orientation between substituents at the C1 and C3 positions.
  • Phenyl Ring: Distance ~2.79 Å (para-substitution).[2]

  • BCP Core: Distance ~1.85 Å.[2]

  • Implication: While the BCP core is spatially smaller, it preserves the vector fidelity required for ligand-protein binding, often occupying the same hydrophobic pocket as a phenyl ring but with a significantly smaller hydrodynamic radius.

The Fluorine Effect (Electronic Modulation)

The most distinct feature of the fluorinated derivative is the modulation of amine basicity.

  • Mechanism: Fluorine is highly electronegative. In the BCP cage, the C-F bond exerts a strong electron-withdrawing inductive effect (-I).

  • Through-Space vs. Through-Bond: Due to the rigid cage structure, this inductive pull is transmitted efficiently to the nitrogen lone pair at the C1 position. This reduces the electron density on the nitrogen, lowering its affinity for protons (lowering pKa) without adding significant steric bulk.

Physicochemical Characteristics

The following table summarizes the comparative profiles of a standard aniline, its BCP analog, and the fluorinated BCP derivative.

Table 1: Comparative Physicochemical Profiling
PropertyPhenyl-Aniline (Reference)BCP-Amine (Unsubstituted)3-Fluoro-BCP-Amine (Optimized)Impact of Fluorination
Hybridization sp² (Planar)sp³ (3D, Rigid)sp³ (3D, Rigid)Maintains 3D character; blocks metabolism.
Basicity (pKa) ~ 4.6~ 8.2 (HCl salt)~ 6.5 (HCl salt)Critical: Lowers pKa toward neutral, improving permeability.
Lipophilicity (LogP) High (Reference)Lower (

LogP ~ -1.0)
ModerateRestores some lipophilicity vs. H-BCP; lowers LogD

.
Solubility Low to ModerateHighHighMaintains high Fsp³ solubility advantage.
Metabolic Liability Aromatic HydroxylationBridgehead Oxidation (C3-H)None Blocks C3 oxidation; chemically inert.
Permeability (Papp) High (Passive)Low (if ionized)Moderate/HighLower pKa increases neutral fraction at pH 7.4.

Note on pKa: The shift from 8.2 to 6.5 is significant.[3] At physiological pH (7.4), a pKa of 8.2 implies the molecule is >90% ionized (cationic), limiting passive diffusion. A pKa of 6.5 implies the molecule is >80% neutral, drastically enhancing membrane permeability.

Visualizing the Bioisosteric Evolution

The following diagram illustrates the logical progression from a metabolic liability (Aniline) to the optimized Fluorinated BCP scaffold.

BioisostereEvolution cluster_properties Physicochemical Impact Aniline Phenyl-Aniline (sp2, Planar) High Metabolism BCP BCP-Amine (sp3, Rigid) High pKa (~8.2) C3-H Oxidation Risk Aniline->BCP Saturate Core (Improve Solub.) FBCP 3-Fluoro-BCP-Amine (sp3, Rigid) Optimized pKa (~6.5) Metabolically Blocked BCP->FBCP Add Fluorine (Block Metab. + Lower pKa) Prop1 Solubility u2191 BCP->Prop1 Prop2 Permeability u2191 FBCP->Prop2 Prop3 Metabolic Stability u2191u2191 FBCP->Prop3

Caption: Evolution from Aniline to 3-Fluoro-BCP showing optimization of pKa and metabolic stability.

Experimental Protocols

To validate these characteristics in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant of the BCP-amine to predict physiological charge state.

  • Preparation: Dissolve 3-fluoro-bicyclo[1.1.1]pentan-1-amine (as HCl salt) in degassed water to a concentration of 10 mM.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3 or molecular equivalent) using standard buffers (pH 2.0, 7.0, 12.0) at 25°C.

  • Titration:

    • Acidify the sample to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (CO₂-free) under inert nitrogen atmosphere to prevent carbonate formation.

    • Record pH vs. volume of titrant.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Validation Criteria: The fit of the theoretical curve to experimental data must yield a weighted sum of squares (WSS) < 0.5.

  • Output: Report pKa ± 0.05 log units.

Protocol B: Microsomal Intrinsic Clearance (CLint)

Objective: Assess the metabolic stability of the C3-fluorine blockade against Cytochrome P450 enzymes.

  • System: Human Liver Microsomes (HLM) pooled from >50 donors (Corning/Gentest).

  • Incubation Mix:

    • Test Compound: 1 µM (final).

    • Microsomal Protein: 0.5 mg/mL.[4]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Workflow:

    • Pre-incubate compound and microsomes for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.[4]

    • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
       (
      
      
      
      L/min/mg).

Synthesis & Manufacturing Overview

The accessibility of fluorinated BCPs has historically been a bottleneck. The current "Gold Standard" methodology utilizes Radical Fluorination of [1.1.1]Propellane .

Workflow Diagram: Radical Fluorination Synthesis

SynthesisWorkflow Propellane [1.1.1]Propellane (Strained Precursor) Intermediate 1-Fluoro-3-substituted BCP Intermediate Propellane->Intermediate Atom Transfer Radical Addition (ATRA) Reagents Reagents: NFSI or Selectfluor (Radical Source) Reagents->Intermediate Final 3-Fluoro-BCP-amine (Target) Intermediate->Final Functional Group Transformation

Caption: Radical fluorination pathway for accessing 3-fluoro-BCP derivatives.

Key Synthetic Insight: The reaction relies on the strain release of the central C1-C3 bond in [1.1.1]propellane. A radical species (generated from NFSI or similar) attacks the bridgehead, opening the bond to form a bridgehead radical, which is then quenched. This method avoids the lengthy linear synthesis required in the early 2000s.

References

  • Mykhailiuk, P. K. (2022).[1][5] Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv.[5][6][7] (Detailed analysis of pKa modulation and synthesis). [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. (Seminal work on BCP metabolic stability). [Link]

  • Measom, N. D., et al. (2017). Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: The Role of Fluorine in Modulating Physicochemical Properties. Journal of Medicinal Chemistry. (Specific data on pKa and LogP shifts). [Link]

  • Denisenko, A., et al. (2021). 3-Substituted Bicyclo[1.1.1]pentan-1-amines: Synthesis and Physicochemical Characterization. European Journal of Organic Chemistry. [Link]

Sources

Structural analysis and geometry of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis and Geometry of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline

Introduction: A Modern Scaffold for Navigating Chemical Space

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is paramount. The strategy of "escaping flatland"—moving from two-dimensional aromatic scaffolds to three-dimensional saturated systems—has emerged as a powerful approach to enhance drug-like characteristics.[1][2] At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained, rigid carbocycle that serves as a unique bioisostere for the para-substituted phenyl ring.[1][3][4][5][6][7]

This guide provides a detailed examination of a key BCP derivative: 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline. This molecule is a high-value building block that combines three critical motifs:

  • The Aniline Group: A versatile functional handle for subsequent chemical modification.

  • The Bicyclo[1.1.1]pentane Core: A rigid, non-planar spacer that improves metabolic stability and solubility compared to its aromatic counterparts.[3][6][8]

  • The Fluorine Atom: A strategic addition that modulates electronic properties, lipophilicity, and binding interactions.[3][9][10]

By dissecting the structural geometry and analytical methodologies pertinent to this compound, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this and similar scaffolds in their research endeavors.

Part 1: Molecular Architecture and Stereoelectronic Properties

The defining feature of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is its propeller-like BCP cage. This structure is characterized by two bridgehead carbons connected through three two-carbon bridges, resulting in significant ring strain and a unique three-dimensional arrangement of substituents.[8][11]

Geometric Parameters

The geometry of the BCP core is remarkably rigid. The distance between the two bridgehead carbons (C1 and C3) is significantly shorter than the typical distance across a para-substituted benzene ring, yet it effectively mimics the exit vectors for substituents.[6] This structural constraint is a key reason for its success as a bioisostere, as it maintains the necessary spatial orientation for biological activity while introducing beneficial sp³ character.[5]

Computational and experimental studies of BCP derivatives provide insight into the core geometry.[1][12]

ParameterTypical ValueSignificance
C1–C3 Bridgehead Distance ~1.85 ÅSignificantly shorter than the ~2.79 Å of a para-phenylene spacer, creating a more compact structure.[6]
C1–C2 Bond Length ~1.54 ÅTypical C-C single bond length, but part of a highly strained system.
∠C2–C1–C4 Bond Angle ~95-97°Highly compressed angle indicative of the significant strain within the BCP cage.
Dihedral Angle Nearly linearThe substituents at C1 and C3 are held in a fixed, linear orientation, unlike the more flexible arrangements in other linkers.

Note: These values are representative of substituted BCP systems and may vary slightly based on the specific substituents.

Visualization of the Core Structure

The unique arrangement of atoms in 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is best understood visually.

Caption: 2D representation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline.

Impact on Physicochemical Properties

The replacement of a flat fluoroaniline with this 3D scaffold dramatically alters its properties in ways that are highly desirable for drug development.

PropertyObservationRationale & Advantage
Metabolic Stability HighThe C-H bonds of the BCP cage are strong and sterically shielded, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[3][8][13]
Aqueous Solubility ImprovedThe non-planar, sp³-rich structure disrupts crystal lattice packing and increases polarity, leading to better solubility than flat aromatic analogs.[6]
Lipophilicity (cLogP) ReducedThe BCP core is significantly less lipophilic than a phenyl ring. Bridge-fluorination can further fine-tune this property, often leading to a slight decrease in lipophilicity.[6][9]
Acidity/Basicity (pKa) ModulatedThe electron-withdrawing nature of the fluorine atom and the BCP cage can decrease the basicity of the aniline nitrogen, which can be beneficial for avoiding toxicity associated with basic amines.[9]

Part 2: Methodologies for Structural Elucidation and Analysis

A multi-faceted approach combining crystallographic, spectroscopic, and computational methods is essential for a comprehensive structural understanding of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure, confirming bond lengths, bond angles, and the spatial relationship between the BCP core and its substituents.[1][5][14]

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.[1]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction crystal_selection->diffractometer data_collection Collect Diffraction Pattern diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Model Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for determining molecular structure via X-ray crystallography.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure in solution, verifying the connectivity of atoms, and ensuring sample purity.[15] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

NucleusExpected Chemical Shifts (ppm) & MultiplicityStructural Insights
¹H NMR ~6.5-7.5: Aromatic protons (aniline ring). ~3.5-4.0: Amine protons (-NH₂), often broad. ~2.0-2.5: Methylene protons (-CH₂-) of the BCP cage, typically a singlet due to symmetry.[16]Confirms the presence of the aniline and BCP moieties. The integration of signals verifies the proton count for each part of the molecule.
¹³C NMR ~140-150: Aromatic C-N. ~110-130: Aromatic C-H. ~55-65: Methylene carbons (-CH₂-) of the BCP cage. ~40-50: Bridgehead carbon attached to aniline. ~20-30: Bridgehead carbon attached to fluorine (split by F).Provides a carbon count and confirms the electronic environment of each carbon. The C-F coupling is definitive for the fluorinated bridgehead.
¹⁹F NMR ~ -180 to -220: Single peak corresponding to the fluorine atom on the BCP cage.Unambiguously confirms the presence and chemical environment of the fluorine atom.

Note: Chemical shifts are estimates and can vary based on solvent and other factors.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. If needed, 2D experiments (e.g., COSY, HSQC, HMBC) can be run to confirm atom connectivity.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.

  • Spectral Interpretation: Chemical shifts, integration, and coupling patterns are analyzed to elucidate the complete molecular structure.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the molecule's electronic structure, conformational preferences, and predicted geometric parameters.[1][17]

  • Structure Input: Build an initial 3D model of the molecule.

  • Geometry Optimization: Perform a geometry optimization calculation using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as molecular orbital energies, electrostatic potential maps, and NMR chemical shifts.

  • Data Analysis: Compare the calculated geometric parameters (bond lengths, angles) and spectroscopic data with experimental results for validation.

start Initial 3D Model opt Geometry Optimization (DFT) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq prop Property Calculation (NMR, Orbitals, etc.) freq->prop Validated Structure end Analyzed Data (Structure, Electronics) prop->end

Caption: A typical workflow for computational structural analysis using DFT.

Conclusion

4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is more than a mere chemical curiosity; it is a sophisticated molecular tool engineered for the challenges of modern drug discovery. Its rigid, three-dimensional geometry, conferred by the BCP core, offers a distinct advantage over traditional flat aromatic systems by improving metabolic stability and aqueous solubility. The strategic placement of the fluorine atom further refines its electronic and physicochemical profile, making it an exemplary scaffold for medicinal chemistry programs aiming to "escape from flatland." A thorough structural characterization, achieved through the synergistic application of X-ray crystallography, multi-nuclear NMR spectroscopy, and computational modeling, is critical to fully harnessing the potential of this and related BCP derivatives in the design of next-generation therapeutics.

References

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities. (2020, February 6).
  • 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline - Benchchem.
  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC - NIH.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv.
  • The x-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. The shortest nonbonding carbon-carbon interaction documented | Scilit.
  • Bicyclo[1.1.1]pentane1 | Journal of the American Chemical Society - ACS Publications.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - Who we serve. (2018, November 15).
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society. (2025, October 15).
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC.
  • Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation | ChemRxiv.
  • Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluoro-bicyclo[1.1.1]pentanes - ChemRxiv.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025, April 8).
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. (2022, October 21).
  • A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed. (2022, July 18).
  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane.
  • NMR spectroscopy in pharmacy - alpaipars.
  • Geometries of [1.1.1]propellane 1, bicyclo[1.1.0]butane 2,... - ResearchGate.
  • 1H NMR Spectrum (LMDB00254) - Livestock Metabolome Database.
  • Aniline(62-53-3) 1H NMR spectrum - ChemicalBook.
  • University of Southampton Research Repository.

Sources

The Strategic Imperative of Fluorinated Bicyclo[1.1.1]pentane (BCP) Anilines in Modern Fragment Libraries

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The confluence of fluorine chemistry and novel three-dimensional scaffolds has ushered in a new era of fragment-based drug discovery (FBDD). This guide provides a comprehensive technical overview of fluorinated bicyclo[1.1.1]pentane (BCP) anilines, a class of fragments rapidly gaining prominence for their ability to address long-standing challenges in medicinal chemistry. We will explore the synergistic effects of the rigid BCP core and the unique electronic properties of fluorine, which together offer unparalleled advantages in modulating physicochemical properties and improving drug-like characteristics. This document will serve as a resource for researchers, scientists, and drug development professionals by detailing the strategic rationale, synthesis, and application of these innovative fragments in the construction of next-generation compound libraries.

Introduction: The Evolving Landscape of Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets.[1][2] This approach offers a more thorough exploration of chemical space and often yields hits with superior ligand efficiency, providing a more effective starting point for optimization.[1][2]

The success of any FBDD campaign hinges on the quality and diversity of the fragment library.[1] Historically, libraries have been dominated by flat, aromatic structures. However, the drive to tackle more challenging targets, such as protein-protein interactions (PPIs), and to escape the confines of "flatland" has spurred the development of fragments with greater three-dimensionality.[3][4] This shift is critical for improving solubility, reducing non-specific binding, and enhancing metabolic stability.[5][6]

It is within this context that the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative bioisostere for the para-substituted phenyl ring.[5][7][8] Its rigid, rod-like structure effectively mimics the geometry of a phenyl ring while introducing desirable sp³ character.[5][9] When combined with the strategic incorporation of fluorine—an element with a profound impact on medicinal chemistry—the resulting fluorinated BCP anilines represent a significant leap forward in fragment design.[10][11][12]

The Power of Synergy: BCP and Fluorine

The true innovation of fluorinated BCP anilines lies in the synergistic interplay between the BCP core and the fluorine substituent. This combination allows for a fine-tuning of molecular properties that is often difficult to achieve with traditional fragments.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Three-Dimensional Advantage

The BCP scaffold is a highly strained, bridged ring system that offers several key advantages as a phenyl ring bioisostere:[5][7]

  • Improved Physicochemical Properties: Replacement of a planar phenyl ring with a BCP moiety has been shown to significantly improve aqueous solubility and permeability while reducing lipophilicity.[3][7][13] This is a critical advantage in developing orally bioavailable drugs.

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[5][9] This can lead to improved pharmacokinetic profiles.

  • Reduced Non-Specific Binding: The non-planar nature of the BCP scaffold can disrupt the π-π stacking interactions that often lead to non-specific binding with proteins and other biological macromolecules.[5]

  • Precise Vectorial Projection: The rigid BCP core acts as a non-aromatic linker that projects substituents in well-defined vectors, similar to a para-substituted phenyl ring. This allows for the systematic exploration of a target's binding site during fragment elaboration.[5][7]

Fluorine: The "Magic" Element in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[10][14] The unique properties of fluorine allow for strategic modulation of a molecule's behavior in a biological system:[11][12][15]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[16] Placing a fluorine atom at a potential site of metabolism can effectively block this process, thereby increasing the drug's half-life.[11][16]

  • Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive effect, which can be used to fine-tune the pKa of nearby functional groups, such as the aniline nitrogen.[11][15] This can have a profound impact on a compound's solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity.[11][12]

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[12]

Fluorinated BCP Anilines: A Superior Class of Fragments

The combination of the BCP scaffold and fluorine in an aniline framework creates a class of fragments with a unique and highly desirable set of properties for FBDD.

Physicochemical Property Modulation

The strategic placement of fluorine on the BCP core or an adjacent aromatic ring allows for precise control over the aniline's basicity (pKa). This is a critical parameter for optimizing a fragment's solubility and cell permeability.

FragmentcLogP (Calculated)pKa (Predicted)
Aniline0.94.6
4-Fluoroaniline1.154.66
Bicyclo[1.1.1]pentan-1-amine1.310.5
3-Fluorobicyclo[1.1.1]pentan-1-amine1.1~9.5

Table 1: Comparison of calculated lipophilicity (cLogP) and predicted pKa for aniline and its fluorinated and BCP-containing analogs. The introduction of the BCP core significantly increases basicity, while fluorine substitution allows for fine-tuning this property.

Vectorial Elaboration and SAR Exploration

Fluorinated BCP anilines serve as excellent starting points for fragment elaboration. The aniline nitrogen provides a convenient handle for synthetic modification, while the rigid BCP core ensures that new functionality is projected into specific regions of the binding pocket.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Target Protein Target Protein Fragment Library->Target Protein Screening Hit Identification Hit Identification Target Protein->Hit Identification Binding Fluorinated BCP Aniline Hit Fluorinated BCP Aniline Hit Hit Identification->Fluorinated BCP Aniline Hit SAR by Elaboration SAR by Elaboration Fluorinated BCP Aniline Hit->SAR by Elaboration Vectorial Elaboration Lead Compound Lead Compound SAR by Elaboration->Lead Compound Potency & ADME Improvement

Figure 1: A conceptual workflow for fragment-based drug discovery (FBDD) highlighting the role of fluorinated BCP aniline hits in the hit-to-lead optimization phase.

Application in ¹⁹F NMR Screening

The presence of a fluorine atom makes these fragments particularly well-suited for ¹⁹F NMR-based screening, a powerful technique for detecting weak fragment binding.[17][18] Since there is no endogenous ¹⁹F signal in biological systems, this method offers a very high signal-to-noise ratio, enabling the reliable detection of hits.[18]

Synthesis of Fluorinated BCP Anilines

The growing interest in BCP-containing compounds has driven the development of robust and scalable synthetic routes.[8][9] While the synthesis of highly substituted BCPs can be challenging, several methods have been established for the preparation of key building blocks.

Representative Synthetic Protocol: Synthesis of 3-Amino-1-bicyclo[1.1.1]pentan-1-ol

A common route to BCP anilines involves the functionalization of a BCP core bearing other reactive handles. The following is a representative, multi-step synthesis.

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction.[19]

Step 2: Monofunctionalization Selective monofunctionalization of the diacid can be achieved through various methods, including enzymatic desymmetrization or statistical esterification followed by separation.

Step 3: Curtius Rearrangement The remaining carboxylic acid can be converted to an isocyanate via a Curtius rearrangement, which upon hydrolysis yields the desired amine.

Step 4: Fluorination Fluorination can be introduced at various stages of the synthesis, depending on the desired position of the fluorine atom. For bridgehead fluorination, specialized fluorinating reagents are required.[20][21] Alternatively, a fluorinated starting material can be used to construct the BCP core.

Synthesis_Workflow Propellane [1.1.1]Propellane Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Propellane->Diacid Photochemical Addition & Haloform Reaction Monoester Monoester Diacid->Monoester Monofunctionalization Isocyanate Isocyanate Intermediate Monoester->Isocyanate Curtius Rearrangement BCP_Amine 3-Aminobicyclo[1.1.1] pentane-1-carboxylic acid Isocyanate->BCP_Amine Hydrolysis Fluorinated_BCP_Aniline Fluorinated BCP Aniline Derivative BCP_Amine->Fluorinated_BCP_Aniline Fluorination & Further Modification

Figure 2: A generalized synthetic workflow for the preparation of fluorinated BCP aniline derivatives.

Case Studies and Future Outlook

The application of BCPs as phenyl ring bioisosteres has already demonstrated significant success in drug discovery programs. For example, the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to a compound with equivalent potency but significantly improved aqueous solubility and oral absorption.[3][8]

The continued development of novel synthetic methodologies will undoubtedly make fluorinated BCP anilines and other complex 3D fragments more accessible to medicinal chemists.[9][22] As fragment libraries become more sophisticated and diverse, we can expect to see an increase in the number of successful FBDD campaigns against challenging biological targets. The strategic incorporation of fluorinated BCP anilines into these libraries will be a key driver of this progress.

Conclusion

Fluorinated BCP anilines represent a powerful convergence of two of the most impactful strategies in modern medicinal chemistry: the use of three-dimensional bioisosteres and the strategic application of fluorine. These fragments offer a unique combination of properties that can help to overcome common challenges in drug discovery, including poor solubility, metabolic instability, and non-specific binding. By embracing these innovative building blocks, researchers can significantly enhance the quality and effectiveness of their fragment libraries, ultimately accelerating the discovery of new and improved therapeutics.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific. [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024, June 14). Semantic Scholar. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. (2009, August 15). PubMed. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012, March). ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025, April 8). Macmillan Group. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis Online. [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (n.d.). PMC. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. (2023, March 22). Domainex. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016, July 16). MDPI. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). PMC. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). PMC. [Link]

  • Fluoro-bicyclo[1.1.1]pentanes. (n.d.). ChemRxiv. [Link]

  • Monofluorinated C1 Synthon Strategy for the Construction of Fluoromethylene-Linked Bicyclo[1.1.1]pentane Derivatives. (2025, June 23). ChemRxiv. [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. (n.d.). Panjab University. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). PubMed. [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. (2025, August 6). ResearchGate. [Link]

  • Fluorine in medicinal chemistry. (2008, February 15). PubMed. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 21). Frontiers. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. [Link]

  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). MDPI. [Link]

  • Fragment-based research on potent, non-covalent inflammatory drugs goes forward. (2023, April 5). MAX IV. [Link]

  • Fragment-based drug discovery and protein–protein interactions. (2014, September 18). Dovepress. [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination conditions for fluorinated BCP anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination Conditions for Fluorinated Bicyclo[1.1.1]pentan-1-amines

Introduction: Navigating a Challenging C-N Coupling

In modern medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a paramount three-dimensional bioisostere for the phenyl ring, offering improved physicochemical properties and novel intellectual property space.[1] Concurrently, the strategic incorporation of fluorine continues to be a cornerstone of drug design, profoundly influencing metabolic stability, pKa, and binding affinity.[2][3] The convergence of these two powerful motifs in fluorinated BCP-anilines presents a unique and valuable class of building blocks for drug discovery programs.

The synthesis of N-aryl derivatives from these building blocks predominantly relies on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation.[4][5] However, the unique structural and electronic properties of fluorinated BCP-anilines present a formidable challenge to this otherwise reliable transformation. These substrates are characterized by:

  • Extreme Steric Hindrance: The rigid, cage-like structure of the BCP group presents significant steric bulk directly adjacent to the reacting nitrogen atom.

  • Electronic Deactivation: The high electronegativity of the fluorine atom, transmitted through the BCP cage, reduces the nucleophilicity of the aniline nitrogen, potentially slowing the catalytic cycle.[1]

This application note provides a comprehensive guide for researchers tackling the Buchwald-Hartwig amination of fluorinated BCP-anilines. We will delve into the mechanistic rationale behind component selection, offer optimized starting protocols, and provide a framework for troubleshooting, enabling the successful synthesis of these high-value compounds.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][6] Understanding this cycle is critical for rationally selecting reaction parameters to overcome the challenges posed by fluorinated BCP-anilines.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Coord + Amine-H Amido_Complex Pd-Amido Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Reductive Elimination (C-N Bond Formation) + Ar-Amine

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Reductive Elimination: The final, C-N bond-forming step releases the desired N-aryl amine product and regenerates the active Pd(0) catalyst.[4] For sterically hindered substrates, this step is often rate-limiting and requires careful selection of ligands to facilitate it.

Strategic Component Selection for Fluorinated BCP-Anilines

Success with these challenging substrates hinges on the judicious selection of each reaction component to favor the productive catalytic cycle and mitigate potential side reactions or catalyst deactivation.

Palladium Precatalysts: Ensuring Efficient Catalyst Formation

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are strongly recommended for these difficult couplings.[7] These precatalysts are air- and moisture-stable complexes that rapidly and reliably generate the active monoligated Pd(0) species in solution under mild conditions, ensuring an accurate ligand-to-palladium ratio.[8][9]

  • Why Precatalysts? They offer superior reproducibility, require lower catalyst loadings, and generate the active catalyst more efficiently than traditional sources, which is crucial for sluggish reactions.[8]

  • Recommendation: Third- and fourth-generation (G3, G4) Buchwald precatalysts are excellent starting points. They are designed for high stability and activity with challenging substrates.[8]

Ligands: The Key to Overcoming Steric Hindrance

The choice of phosphine ligand is arguably the most critical parameter. The extreme bulk of the BCP-aniline necessitates the use of highly specialized ligands.

  • Causality: Bulky, electron-rich biaryl monophosphine ligands are essential. The steric bulk on the ligand both promotes the crucial reductive elimination step and stabilizes the highly reactive monoligated Pd(0) species, preventing catalyst decomposition.[10][11] The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the initial oxidative addition.

  • Recommended Ligands: The Buchwald family of ligands has proven indispensable for sterically demanding couplings.

LigandStructure TypeKey Attributes & Recommended Use Case
BrettPhos DialkylbiarylphosphineExtremely bulky and electron-rich. An excellent first choice for coupling primary amines, especially with sterically hindered aryl halides.[12]
RuPhos DialkylbiarylphosphineVery effective for coupling secondary amines. Also shows high activity for primary amines and can be a superior choice depending on the specific aryl halide.[12]
XPhos DialkylbiarylphosphineA highly versatile and robust ligand with a broad substrate scope. A reliable option to screen if BrettPhos shows limited success.[13]
tBuBrettPhos DialkylbiarylphosphineAn even more sterically hindered version of BrettPhos, designed specifically for the most challenging couplings.[12]
Bases: Modulating Reactivity and Functional Group Tolerance

The base facilitates the deprotonation of the coordinated amine to form the key Pd-amido complex.[6] The choice of base is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often required to achieve a reasonable reaction rate with electron-deficient anilines.[6][14] The pKa of the N-H bond in the fluorinated BCP-aniline is lowered by the electron-withdrawing fluorine, but a strong base is still the recommended starting point due to the overall challenge of the coupling.[1]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer much broader functional group tolerance (e.g., for esters, ketones).[6] While they may lead to slower reactions, they should be screened if the aryl halide partner contains base-sensitive functionality. The good solubility of Cs₂CO₃ in some organic solvents can be advantageous.[6]

Solvents: The Reaction Medium

The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[12]

  • Toluene: A common, high-boiling solvent that is effective for a wide range of substrates.[12][14]

  • 1,4-Dioxane: Possesses good solvating power for many reagents but can be more difficult to render completely anhydrous.[12][14]

  • Tetrahydrofuran (THF): A lower-boiling option suitable for reactions at milder temperatures, though potentially less effective for these challenging couplings which often require heat.[12]

Recommended Starting Conditions & Protocols

The following table provides recommended starting points for optimization. Due to the challenging nature of the substrates, screening of multiple conditions is highly advised.

Table 1: Recommended Starting Conditions for Amination of Fluorinated BCP-Anilines

Aryl Halide (Ar-X)Precatalyst (mol%)LigandBase (Equiv.)SolventTemp (°C)Notes
Aryl BromideBrettPhos Pd G3 (2%)(part of precatalyst)NaOtBu (1.4)Toluene100This is the highest probability starting point for success.
Aryl ChloridetBuBrettPhos Pd G3 (2-4%)(part of precatalyst)LHMDS (1.5)Toluene110Aryl chlorides are less reactive; a more active catalyst system and higher temperature are often necessary.[12]
Aryl TriflateXPhos Pd G3 (2%)(part of precatalyst)K₃PO₄ (2.0)Dioxane100Triflates can often be coupled with weaker bases.[15]
Base-Sensitive Ar-BrBrettPhos Pd G3 (2%)(part of precatalyst)Cs₂CO₃ (2.0)Dioxane100A weaker base is used to preserve sensitive functional groups. Expect longer reaction times.
Detailed Experimental Protocol (General Procedure)

This protocol describes a general procedure for a small-scale (0.5 mmol) test reaction. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (0.50 mmol, 1.0 equiv)

  • Fluorinated BCP-aniline (0.60 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 0.70 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Workflow Diagram:

Protocol_Workflow start Start prep Prepare Inert Vial (Oven-dried, Ar flush) start->prep add_solids Add Solids (Ar-X, Precatalyst, Base) in glovebox or under Ar flow prep->add_solids seal_purge Seal Vial & Purge with Inert Gas add_solids->seal_purge add_liquids Add Degassed Solvent & Amine via Syringe seal_purge->add_liquids react Heat & Stir (e.g., 100 °C, 12-24 h) add_liquids->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Cool, Quench (aq. NH4Cl) & Extract (e.g., EtOAc) monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2: Step-by-step experimental workflow for the amination reaction.

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (0.02 equiv), and the base (1.4 equiv). This step is best performed in a glovebox. If a glovebox is not available, add the solids quickly under a positive flow of inert gas.

  • Sealing: Seal the vial with the PTFE-lined screw cap.

  • Solvent and Amine Addition: If not in a glovebox, purge the vial with inert gas for 5 minutes. Add the anhydrous, degassed solvent (to achieve ~0.2 M concentration) via syringe. Then, add the fluorinated BCP-aniline (1.2 equiv) via syringe. If the amine is a solid, it should be added with the other solids in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for 12-24 hours. Vigorous stirring is important, especially with heterogeneous bases like K₃PO₄ or Cs₂CO₃.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

  • Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (~5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl fluorinated BCP-aniline.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure all reagents and solvents are strictly anhydrous and degassed. Use fresh, high-purity materials. 2. Screen a more active ligand (e.g., switch from XPhos to BrettPhos or tBuBrettPhos). Increase catalyst loading to 3-5 mol%.3. Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Byproduct 1. Presence of water.2. Unproductive β-hydride elimination pathway.1. Rigorously dry all reagents and solvents.2. This can be ligand-dependent. Screen a different class of ligand or use a stronger base to accelerate the desired C-N coupling.
Reaction Stalls 1. Catalyst deactivation/decomposition.2. Inhibitory effect of halide byproduct (especially iodide).1. Use a more robust precatalyst/ligand combination (e.g., G3/G4 systems).2. While bromides and chlorides are preferred, if using an iodide, ensure vigorous stirring and consider toluene as the solvent.[12]

Conclusion

The Buchwald-Hartwig amination of fluorinated bicyclo[1.1.1]pentan-1-amines is a demanding yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent steric and electronic challenges. By employing modern, well-defined palladium precatalysts in combination with highly hindered and electron-rich biaryl monophosphine ligands, researchers can effectively construct the desired C-N bonds. The protocols and strategic insights provided herein serve as a robust starting point for the synthesis and exploration of this valuable class of compounds in drug discovery and development.

References

  • (No Source Found)
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv. ChemRxiv. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (No Source Found)
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. The Catalyst. Available at: [Link]

  • (No Source Found)
  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • (No Source Found)
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Chem-Station. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. MIT DSpace. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • Fluoro-bicyclo[1.1.1]pentanes - ChemRxiv. ChemRxiv. Available at: [Link]

  • (No Source Found)

Sources

General procedure for sulfonylation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: General Procedure for the Sulfonylation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Scientific Background: The Rise of the F-BCP Bioisostere

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving the pharmacokinetic profiles of drug candidates. The compound 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline represents a high-value building block in this paradigm[1].

The bicyclo[1.1.1]pentane (BCP) core serves as an sp³-rich bioisostere for para-substituted benzenes and tert-butyl groups[2]. By incorporating a bridgehead fluorine atom, chemists can introduce powerful inductive electron-withdrawing effects that modulate the basicity of adjacent amines, drastically enhance lipophilicity, and improve metabolic stability against cytochrome P450-mediated oxidation[1]. Derivatizing this aniline via sulfonylation yields F-BCP-phenyl sulfonamides—a highly stable, ubiquitous pharmacophore utilized in targeting diverse biological receptors and enzymes[3].

Rationale A Standard Aniline (sp2-rich, planar) B CYP450 Oxidation (Reactive Metabolites) A->B Susceptible C F-BCP Aniline (sp3-rich, 3D rigid) D Metabolic Stability & High Lipophilicity C->D Resistant

Figure 1: Pharmacological rationale for utilizing F-BCP anilines over traditional planar anilines.

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, I emphasize that a robust protocol is built on understanding the causality of the reaction conditions. The sulfonylation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline requires careful tuning due to the unique electronic environment of the substrate.

  • Solvent Selection (DCM): Anhydrous Dichloromethane (DCM) is the optimal solvent. It provides excellent solubility for both the highly lipophilic F-BCP scaffold and polar sulfonyl chlorides, ensuring a homogeneous reaction mixture.

  • Base Selection (Pyridine over TEA): While triethylamine (TEA) is a standard base, primary anilines are inherently less nucleophilic than aliphatic amines. Pyridine is favored here because it acts as a nucleophilic catalyst . It reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the transfer of the sulfonyl group to the weakly nucleophilic aniline nitrogen.

  • Thermal Control (0 °C Initiation): Sulfonyl chlorides are highly reactive. Initiating the reaction at room temperature often leads to over-reaction, specifically bis-sulfonylation (forming an

    
     byproduct). Starting at 0 °C ensures kinetic control, favoring mono-sulfonylation.
    

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the sulfonylation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline using methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

Table 1: Optimization of Sulfonylation Conditions

EntryElectrophile (Eq)Base (Eq)SolventTemp ProfileYield (%)Analytical Observation
1MsCl (1.5)TEA (2.0)THFRT45%Significant bis-sulfonylation observed.
2MsCl (1.1)TEA (2.0)DCM0 °C → RT68%Sluggish reaction; unreacted starting material.
3MsCl (1.1)Pyridine (3.0)DCM0 °C → RT88% Clean conversion; optimal conditions.
4TsCl (1.2)Pyridine (3.0)DCM0 °C → RT84% Clean conversion; slight steric hindrance.

Step-by-Step Experimental Protocol

Workflow S1 1. Reagent Preparation F-BCP-aniline + Pyridine in dry DCM S2 2. Thermal Control Cool to 0 °C under N2 S1->S2 S3 3. Electrophile Addition Dropwise Sulfonyl Chloride (1.1 eq) S2->S3 S4 4. Propagation Warm to RT, Stir 2-4 h S3->S4 S5 5. Quench & Workup 1N HCl wash -> NaHCO3 -> Brine S4->S5 S6 6. Purification Flash Chromatography (Hexanes/EtOAc) S5->S6

Figure 2: Experimental workflow for the sulfonylation of F-BCP-aniline.

Materials Required:

  • 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (1.0 equiv)[1]

  • Sulfonyl Chloride (e.g., MsCl or TsCl) (1.1 - 1.2 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to aniline)

  • Nitrogen (

    
    ) or Argon atmosphere
    

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (1.0 equiv) in anhydrous DCM to achieve a 0.1 M solution.

  • Base Addition: Add anhydrous pyridine (3.0 equiv) to the stirring solution. Purge the flask with

    
    .
    
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes to prevent localized heating.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours.

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1N aqueous HCl (to remove excess pyridine), saturated aqueous

    
    , and brine.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure mono-sulfonamide product.

Trustworthiness: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must be self-validating. Use the following analytical checkpoints to confirm the success of the sulfonylation:

  • TLC Monitoring: The starting F-BCP-aniline is strongly UV-active and stains positively with ninhydrin. Upon successful reaction, the product spot will lose its ninhydrin reactivity (as the primary amine is consumed) and will shift in

    
     value.
    
  • LC-MS: Sulfonamides ionize exceptionally well in negative electrospray ionization (ESI-). Look for the

    
     peak of the target mass.
    
  • 
    H NMR (CDCl
    
    
    
    ):
    • Disappearance: The broad singlet of the aniline

      
       protons (~3.6 ppm) will disappear.
      
    • Appearance: A new, distinct singlet for the sulfonamide

      
       will appear further downfield (~6.5–7.5 ppm).
      
    • Fingerprint: The six methylene protons of the BCP core will appear as a characteristic doublet around 2.2–2.4 ppm. This splitting is due to the

      
       coupling (typically ~6 Hz) with the bridgehead fluorine atom, confirming the structural integrity of the F-BCP motif remains intact.
      

References

  • Benchchem. "4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline - Properties and Biological Activity". 1

  • Organic & Biomolecular Chemistry (RSC Publishing). "Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine".

  • PMC / Chemistry - A European Journal. "Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo Sulfonamides". 3

  • Frontiers in Chemistry. "The emerging role of radical chemistry in the amination transformation of highly strained[1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines". 2

Sources

Application Notes and Protocols: The Strategic Incorporation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline as a Novel Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Beyond the Flexible Chain - A New Paradigm in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that tethers these two components.[2][3] While initially viewed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to form a stable and productive ternary complex—the cornerstone of successful protein degradation.[4][5]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) or alkyl chains.[2] However, the field is rapidly evolving, with a growing appreciation for the role of linker rigidity in optimizing PROTAC performance.[] Rigid linkers can pre-organize the PROTAC into a more defined conformation, which can lead to a more energetically favorable and stable ternary complex if the geometry is optimal.[4][] This application note details the use of a novel, rigid linker component, 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline, and provides a comprehensive guide to its incorporation and characterization in PROTAC design.

The bicyclo[1.1.1]pentane (BCP) motif is a non-classical bioisostere of the phenyl ring, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[7][8] When incorporated into a PROTAC linker, the BCP's three-dimensional, rigid structure offers a unique opportunity to control the spatial relationship between the POI and E3 ligase, potentially enhancing ternary complex formation and overall degradation efficiency. The addition of a fluorine atom can further modulate properties like lipophilicity and membrane permeability.

This guide will provide the scientific rationale, detailed synthetic protocols, and characterization methodologies for leveraging 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline as a next-generation linker in PROTAC development.

The BCP Advantage in PROTAC Linkers: A Structural Rationale

The choice of linker architecture has profound implications for a PROTAC's biological activity.[4][5] While flexible linkers offer conformational freedom, this can come at an entropic cost upon ternary complex formation.[4] Rigid linkers, such as those incorporating the BCP scaffold, can mitigate this by reducing the number of rotatable bonds and presenting a more defined vector between the two ligands.

Key Advantages of a 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline-based Linker:

  • Structural Rigidity and Pre-organization: The BCP cage is inherently rigid.[] This constrains the possible conformations of the PROTAC, which can "pre-organize" the warhead and E3 ligase ligand into an orientation that is favorable for ternary complex formation, potentially increasing its stability and cooperativity.[4][5]

  • Improved Physicochemical Properties: As a saturated, three-dimensional scaffold, the BCP can disrupt planarity and improve aqueous solubility compared to aromatic ring-containing linkers.[7] This is a critical advantage for PROTACs, which are often large molecules with poor solubility.

  • Enhanced Metabolic Stability: The sp³-rich nature of the BCP moiety is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to traditional aromatic or alkyl linkers, potentially leading to improved pharmacokinetic profiles.[9]

  • Modulation of Cell Permeability: The unique lipophilicity profile of the BCP, further tuned by the fluorine atom, can influence a PROTAC's ability to cross the cell membrane.[7] Achieving a balance between solubility and permeability is a key challenge in PROTAC design.[10][11]

Experimental Protocols

This section provides a detailed, step-by-step guide for the synthesis and characterization of a hypothetical PROTAC, BCP-PROTAC-T , which targets a generic protein of interest (POI-T) for degradation via the Cereblon (CRBN) E3 ligase. BCP-PROTAC-T will be constructed using 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline as a central linker component.

Part 1: Synthesis of BCP-PROTAC-T

The synthesis of BCP-PROTAC-T is a modular process involving the sequential amide coupling of the linker to the E3 ligase ligand and the POI ligand (warhead).

Diagram: Synthetic Workflow for BCP-PROTAC-T

G cluster_0 Step 1: Linker-E3 Ligase Conjugation cluster_1 Step 2: PROTAC Assembly cluster_2 Purification Linker 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline Intermediate_1 Intermediate 1 (Linker-E3 Ligand Conjugate) Linker->Intermediate_1 Amide Coupling (HATU, DIPEA) E3_Ligand Pomalidomide-COOH E3_Ligand->Intermediate_1 Warhead Warhead-COOH (POI-T Ligand) Final_PROTAC BCP-PROTAC-T Warhead->Final_PROTAC Intermediate_1_ref Intermediate 1 Intermediate_1_ref->Final_PROTAC Amide Coupling (HATU, DIPEA) Purification RP-HPLC Final_PROTAC_ref BCP-PROTAC-T Final_PROTAC_ref->Purification

Caption: Synthetic workflow for BCP-PROTAC-T.

Protocol 1: General Synthesis via Amide Coupling [12][13]

Step 1a: Synthesis of Intermediate 1 (Linker-E3 Ligase Conjugate)

  • Reagent Preparation: In a dry round-bottom flask under an inert argon atmosphere, dissolve 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (1.0 equivalent) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.05 equivalents) in anhydrous dimethylformamide (DMF).

  • Coupling Agent Addition: To the stirred solution, add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Step 1b: Synthesis of Final PROTAC (BCP-PROTAC-T)

  • Reagent Preparation: In a dry round-bottom flask under an inert argon atmosphere, dissolve Intermediate 1 (1.0 equivalent) and a carboxylic acid-functionalized warhead targeting POI-T (1.05 equivalents) in anhydrous DMF.

  • Coupling Agent Addition: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H and ¹⁹F NMR spectroscopy.

Part 2: Physicochemical and Biological Characterization

A comprehensive evaluation of a novel PROTAC is essential to understand its potential as a therapeutic agent.[14]

Protocol 2: Cell Permeability Assessment (PAMPA) [10][15][16]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

  • Plate Preparation: Hydrate a 96-well PAMPA plate with a lipid-impregnated artificial membrane by adding buffer to both the donor and acceptor wells and incubating for 1 hour.

  • Compound Addition: Prepare a solution of BCP-PROTAC-T in a suitable buffer. Remove the buffer from the donor wells and add the compound solution.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of BCP-PROTAC-T in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * time)

    Compare the permeability of BCP-PROTAC-T with a PROTAC containing a traditional flexible linker.

Table 1: Hypothetical Physicochemical and Permeability Data

CompoundMolecular Weight (Da)cLogPTPSA (Ų)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
BCP-PROTAC-T ~8504.21352.5
Flexible-Linker-PROTAC ~8704.81501.8

Protocol 3: Cellular Protein Degradation (Western Blot) [14][17]

Western blotting is the gold-standard method for quantifying the reduction in cellular protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate a human cell line endogenously expressing POI-T (e.g., HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of BCP-PROTAC-T (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for POI-T overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI-T band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 4: Ternary Complex Formation in Live Cells (NanoBRET™ Assay) [18][19][20]

The NanoBRET™ assay is a proximity-based assay that measures the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing POI-T fused to NanoLuc® luciferase and CRBN fused to HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with serial dilutions of BCP-PROTAC-T.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI-T) PROTAC BCP-PROTAC-T POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 CRBN E3 Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Protocol 5: Biophysical Characterization of Ternary Complex (Surface Plasmon Resonance - SPR) [21][22][23]

SPR provides real-time, label-free analysis of the binding kinetics and affinity of the ternary complex.

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1) onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject increasing concentrations of BCP-PROTAC-T over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, immobilize the POI-T and inject BCP-PROTAC-T to determine the KD of the PROTAC-POI interaction.

  • Ternary Complex Analysis:

    • Inject a constant, saturating concentration of BCP-PROTAC-T over the immobilized E3 ligase, followed by the injection of varying concentrations of POI-T.

    • Alternatively, pre-mix varying concentrations of POI-T with a fixed concentration of BCP-PROTAC-T and inject the mixture over the E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

    α = (KD of POI binding to PROTAC-E3) / (KD of POI binding to PROTAC)

    An α value > 1 indicates positive cooperativity, suggesting that the formation of the binary PROTAC-E3 complex enhances the binding of the POI.

Conclusion: A New Frontier in Rational PROTAC Design

The strategic incorporation of rigid, three-dimensional scaffolds like 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline into PROTAC linkers represents a significant advancement in the rational design of protein degraders. By moving beyond traditional flexible linkers, researchers can exert greater control over the conformational properties of the PROTAC molecule, potentially leading to enhanced ternary complex stability, improved physicochemical properties, and ultimately, more potent and drug-like protein degraders. The protocols outlined in this application note provide a comprehensive framework for the synthesis and rigorous evaluation of these next-generation PROTACs, empowering scientists to explore this exciting new frontier in targeted protein degradation.

References

  • Fujisawa, T., & Suga, H. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release, 356, 433-441. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. ICE Bioscience. [Link]

  • Aragen Life Sciences. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen Life Sciences. [Link]

  • O'Dowd, C. R., et al. (2025, September 2). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology. [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 139-155. [Link]

  • Testa, A., et al. (2021, April 20). PROTACs Elements of Design and Cell Permeability. Frontiers in Chemistry, 9, 660545. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 14(7), 1159-1175. [Link]

  • Foley, C. A., et al. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • de la Cruz, L. C., et al. (2023, May 15). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Nature Communications, 14, 2795. [Link]

  • Foley, C. A., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. [Link]

  • Troup, R. I., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Selvita. (2025, April 18). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

  • Hanzl, A., & Winter, G. E. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 1(3), 100189. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 17). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]

  • Foley, C. A., et al. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Figshare. [Link]

  • Goundry, W. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(42), e2110237118. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • ResearchGate. (2025, August 9). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF. ResearchGate. [Link]

  • Bio-Rad Laboratories. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • China Pharmaceutical University. (2022, January 3). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. [Link]

  • Perry, G. J. P., & Baran, P. S. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1566-1583. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • ChemRxiv. (2024, October 23). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

Sources

Application Note: Synthesis of Urea Derivatives from 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline

[1]

Executive Summary

This guide details the synthetic protocols for generating urea derivatives from 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (referred to herein as F-BCP-Aniline ).

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "sp³-rich" bioisostere for phenyl and tert-butyl groups, offering improved solubility and metabolic stability while escaping the "flatland" of traditional aromatic chemistry.[1] The specific incorporation of fluorine at the 3-position further modulates lipophilicity (LogD) and blocks metabolic hot spots.

Because F-BCP-Aniline is a high-value building block, the protocols below prioritize atom economy , mild conditions , and high yields to minimize substrate loss. We present two complementary pathways:

  • Direct Isocyanate Coupling: For commercially available electrophiles.

  • Phenyl Carbamate Activation: A robust, phosgene-free method for coupling with complex or non-commercial amines.

Chemical Context & Properties[3][4][5][6][7][8][9][10][11][12]

Substrate Analysis

The starting material features an aniline nucleophile attached to a strained BCP cage. While the BCP core is kinetically stable, the bridgehead carbons possess significant strain energy (~65 kcal/mol). Acidic conditions are generally tolerated, but strong radical conditions should be avoided to prevent cage opening.[2]

PropertyDataRelevance
Compound 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)anilineStarting Material
MW 177.22 g/mol Stoichiometry calculations
CAS 1936606-29-9Sourcing verification
Nucleophilicity ModerateComparable to 4-alkyl anilines; less nucleophilic than 4-methoxy aniline.[2]
Solubility Good in DCM, THF, DMSOCompatible with standard organic synthesis.[2]
Strategic Decision Tree

Use the following logic to select the appropriate synthetic route for your target molecule.

RouteSelectionStartTarget: Urea DerivativeCheckISOIs Partner IsocyanateCommercially Available?Start->CheckISORouteAROUTE A:Direct CouplingCheckISO->RouteAYESRouteBROUTE B:Carbamate ActivationCheckISO->RouteBNOConsiderationsConsiderations:- High Atom Economy- Fast ReactionRouteA->ConsiderationsConsiderationsBConsiderations:- Safer (No Phosgene)- Access to Complex AminesRouteB->ConsiderationsB

Figure 1: Decision matrix for selecting the optimal urea synthesis pathway.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling

Best for: Rapid synthesis when the isocyanate partner (R-N=C=O) is stable and available.

Mechanism: The nucleophilic aniline nitrogen attacks the electrophilic carbon of the isocyanate.

Materials
  • F-BCP-Aniline (1.0 equiv)[2][3]

  • Isocyanate Reagent (1.1 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

  • Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Use only if the aniline is supplied as a salt).

Protocol
  • Preparation: In a flame-dried reaction vial, dissolve F-BCP-Aniline (100 mg, 0.56 mmol) in anhydrous DCM (2.0 mL).

  • Addition: Add the isocyanate (0.62 mmol, 1.1 equiv) dropwise at 0 °C.

    • Note: If the reaction is sluggish, add 0.1 equiv of DIPEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The urea product is typically much less polar than the starting aniline.

  • Workup:

    • If the product precipitates: Filter the solid and wash with cold DCM/Pentane.

    • If soluble: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

  • Yield Expectation: 85–95%.

Method B: The Phenyl Carbamate Activation (Two-Step)

Best for: Coupling with complex amines, chiral amines, or when the isocyanate is unstable.[2]

Mechanism:

  • Activation: F-BCP-Aniline reacts with phenyl chloroformate to form a stable phenyl carbamate intermediate.

  • Displacement: A second amine (R-NH₂) displaces the phenol leaving group to form the urea.

Step 1: Synthesis of the Phenyl Carbamate Intermediate
ReagentEquivRole
F-BCP-Aniline 1.0Nucleophile
Phenyl Chloroformate 1.05Activator
Pyridine 1.1Base/Catalyst
DCM 0.2 MSolvent

Protocol:

  • Dissolve F-BCP-Aniline (1.0 equiv) and Pyridine (1.1 equiv) in anhydrous DCM at 0 °C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Maintain temperature < 5 °C.

  • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The phenyl carbamate intermediate is often a white solid that can be used in Step 2 without chromatography.

Step 2: Aminolysis (Urea Formation)[2]

Protocol:

  • Dissolve the Phenyl Carbamate Intermediate (from Step 1) in DMSO or Acetonitrile.

  • Add the Partner Amine (1.1–1.2 equiv).

  • Add DIPEA (2.0 equiv).

  • Heat: Stir at 60–80 °C for 4–12 hours.

    • Why Heat? The phenoxide is a poorer leaving group than chloride; thermal energy drives the displacement.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water/brine (to remove DMSO and the phenol byproduct).

  • Purification: Silica gel chromatography or Preparative HPLC.

Visualization of Workflow (Method B)

CarbamateWorkflowInputF-BCP-Aniline(Starting Material)Step1Step 1: Activation(+ PhOCOCl / Pyridine / 0°C)Input->Step1IntermPhenyl CarbamateIntermediate(Stable Solid)Step1->Interm - HCl (Pyridine salt)Step2Step 2: Aminolysis(+ R-NH2 / DMSO / 60°C)Interm->Step2ProductFinal Urea Derivative(Purified)Step2->Product - Phenol

Figure 2: Step-by-step workflow for the Phenyl Carbamate activation route.

Critical Quality Attributes (QA/QC)

To ensure the protocol was successful, verify the following analytical markers:

  • ¹⁹F NMR: The fluorine on the BCP bridge is a distinct handle.

    • Expectation: A singlet around -235 to -240 ppm (depending on solvent/substitution).

  • LCMS:

    • Method A: Look for [M+H]⁺ = MW(Aniline) + MW(Isocyanate).

    • Method B (Step 1): Check for the carbamate mass [M+H]⁺ = MW(Aniline) + 120 Da (Phenyl formate moiety).

  • Impurity Watch:

    • Symmetrical Urea: If water enters the reaction in Method A, the isocyanate can hydrolyze to an amine, which reacts with remaining isocyanate to form a symmetrical urea dimer. Prevention: Use strictly anhydrous solvents.

References

  • Bicyclo[1.1.1]pentane Bioisosteres: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[4][5] Journal of Medicinal Chemistry, 2012.[2]

  • General Urea Synthesis (Carbamate Method): Thavonekham, B. "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997.[2]

  • F-BCP Synthesis & Properties: Measom, N. D., et al.[2] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition, 2022.[2] [2]

  • Urea Derivatives in Drug Discovery: Jagtap, A. D., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2020.[2] [2]

Troubleshooting & Optimization

Improving yields in cross-coupling reactions with BCP anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yields in Cross-Coupling Reactions with BCP Anilines

Ticket ID: BCP-C-N-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The BCP "Bioisostere" Challenge

Welcome to the technical support hub for BCP (Bicyclo[1.1.1]pentane) chemistry. You are likely here because you are using bicyclo[1.1.1]pentan-1-amine (often called "BCP aniline" in medicinal chemistry due to its role as a phenyl bioisostere) and are experiencing low yields in cross-coupling with aryl halides.

The Core Problem: While BCP amines mimic the geometry of anilines, chemically they are bulky, primary alkyl amines attached to a quaternary carbon. This creates a specific set of failure modes:

  • Volatility: The free base BCP-amine is highly volatile, leading to stoichiometric mismatches.

  • Steric Bulk: The bridgehead carbon hinders the approach to the metal center, slowing transmetalation.

  • Reductive Elimination: The bulk makes the final step of the catalytic cycle sluggish, promoting dehalogenation side reactions.

This guide provides the optimized protocols to overcome these barriers.

Critical Workflow: Buchwald-Hartwig Amination[1]

The most robust method for coupling BCP-amines to aryl halides is Palladium-catalyzed Buchwald-Hartwig amination. Standard aniline conditions (e.g., BINAP, Pd(OAc)₂) often fail here.

Optimized Reaction System
ComponentRecommendationTechnical Rationale
Pd Source Pd-G3 or Pd-G4 Precatalysts Traditional Pd₂dba₃/Pd(OAc)₂ require induction periods and can aggregate into Pd-black before entering the cycle. G3/G4 palladacycles activate immediately upon base exposure.
Ligand RuPhos (Primary Choice) BrettPhos (Secondary)RuPhos is the gold standard for primary alkyl amines. Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition.
Base LHMDS (1.0 M in THF)Critical: BCP-amine is often supplied as an HCl salt. LHMDS is strong enough to deprotonate the salt in situ and soluble enough to prevent aggregation. NaOtBu is a viable alternative for robust substrates.
Solvent THF or 1,4-Dioxane Ethers coordinate weakly to Pd, stabilizing the 12-electron species without inhibiting the amine binding.
Step-by-Step Protocol (General Procedure)

Scale: 0.5 mmol Aryl Halide Substrates: Aryl Bromide/Chloride + BCP-amine (HCl salt)

  • Vessel Prep: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Add RuPhos-Pd-G4 (0.01 – 0.02 equiv, 1-2 mol%) and Aryl Halide (1.0 equiv).

    • Note: If using BCP-amine HCl salt, add it now (1.2 equiv).

  • Degassing: Seal vial and purge with inert gas for 5 minutes.

  • Solvent/Base Addition:

    • Add anhydrous THF (concentration 0.2 M).

    • Add LHMDS (2.2 equiv if using HCl salt; 1.1 equiv if using free base) dropwise via syringe.

    • Caution: Free BCP-amine is volatile. If using free base, add it LAST as a solution in THF.

  • Reaction: Heat to 60 °C for 2–12 hours.

    • Monitoring: Check LCMS for consumption of Aryl Halide.

  • Workup: Dilute with EtOAc, quench with sat. NaHCO₃.

Alternative Workflow: Chan-Lam Coupling

If your aryl partner is a boronic acid (or ester) and the halide coupling failed, switch to Copper-catalyzed Chan-Lam coupling. This is milder but slower.

Optimized Conditions
  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv). Note: Stoichiometric Cu often improves yields for difficult BCPs.

  • Ligand/Base: 2,6-Lutidine (1.0 equiv) + Myristic Acid (0.2 equiv).

  • Atmosphere: Open air or O₂ balloon (Required for re-oxidation of Cu).

  • Solvent: Toluene or Dioxane (dry).

Troubleshooting Logic & Diagnostics

Use the following decision trees to diagnose your specific failure mode.

Diagram 1: Ligand & Condition Selection

LigandSelection Start Select Coupling Strategy Halide Partner: Aryl Halide Start->Halide Boron Partner: Boronic Acid Start->Boron Buchwald Buchwald-Hartwig Halide->Buchwald ChanLam Chan-Lam Coupling Boron->ChanLam BaseSens Base Sensitive? Buchwald->BaseSens LigandChoice Ligand Selection Buchwald->LigandChoice LHMDS Use LHMDS (THF) BaseSens->LHMDS Yes (Esters, Nitriles) NaOtBu Use NaOtBu (Toluene) BaseSens->NaOtBu No RuPhos RuPhos-Pd-G4 (Standard) LigandChoice->RuPhos Primary BCP Amine BrettPhos BrettPhos-Pd-G4 (If Ar-Cl or crowded) LigandChoice->BrettPhos Low Yield with RuPhos Conditions Cu(OAc)2 + 2,6-Lutidine Air/O2 ChanLam->Conditions

Caption: Decision matrix for selecting the optimal catalytic system based on electrophile and substrate sensitivity.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Issue Problem Encountered LowConv Low Conversion (SM Remaining) Issue->LowConv Dehal Dehalogenation (Ar-H formed) Issue->Dehal CheckVol Check BCP Volatility Did amine evaporate? LowConv->CheckVol CheckCat Catalyst Dead? (Pd Black visible) LowConv->CheckCat Steric Reductive Elimination is too slow Dehal->Steric UseSalt Use HCl Salt + LHMDS CheckVol->UseSalt Yes SwitchG4 Switch to G4 Precatalyst CheckCat->SwitchG4 Yes Temp Lower Temp to 40°C Increase Catalyst Load Steric->Temp Ligand Switch to BrettPhos (Larger bite angle) Steric->Ligand

Caption: Diagnostic workflow for resolving common yield-killing mechanisms in BCP cross-coupling.

Frequently Asked Questions (FAQs)

Q: Why is my yield varying wildly between batches? A: This is almost always a volatility or hygroscopicity issue.

  • Volatility: Free BCP-amine sublimes/evaporates easily. If you weigh it out and let it sit on the bench or under high vacuum for too long, your stoichiometry is off.

  • Fix: Convert your BCP-amine to the HCl or Tosylate salt. These are non-volatile solids. Use 2.2 equivalents of LHMDS to release the free base in situ.

Q: Can I use BINAP or DPPF? They work for my other anilines. A: No. BINAP and DPPF are optimized for aryl amines (true anilines). BCP-amine is an alkyl amine (structurally aliphatic). It lacks the conjugation of an aniline, making the N-H bond pKa and nucleophilicity different. Furthermore, the BCP core is much bulkier (


) than a flat phenyl ring. You need bulky, electron-rich monophosphines like RuPhos  to facilitate the difficult reductive elimination step.

Q: I see rapid formation of Pd-black. What is happening? A: This indicates catalyst decomposition before the catalytic cycle is complete.

  • Cause: The amine is not binding to the Pd quickly enough, or the oxidative addition complex is unstable.

  • Fix: Switch from Pd(OAc)₂/Ligand mixtures to Precatalysts (Pd-G4) . This ensures a 1:1 Pd:Ligand ratio is pre-formed. Also, ensure your solvent is strictly anhydrous and degassed; oxygen accelerates catalyst death.

Q: My Aryl Iodide substrate gives lower yields than the Aryl Bromide. Isn't Iodine more reactive? A: In Buchwald couplings, Aryl Iodides can sometimes be worse.[1] The liberated iodide ion can form bridging dimers with Palladium, creating an inactive "resting state" off-cycle. Fix: Switch to the Aryl Bromide . If you must use the Iodide, use Toluene instead of THF (iodide dimers are less stable in toluene) or add a silver salt (AgOTf) to scavenge the iodide (advanced optimization).

References & Further Reading

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] Link

    • Source of Authority: Defines RuPhos/BrettPhos usage for alkyl amines.

  • Mykhailiuk, P. K. (2019).[3] Bicyclo[1.1.1]pentanes: Synthesis and Application. Organic & Biomolecular Chemistry.[4][5][6][7] Link

    • Source of Authority: Comprehensive review on BCP handling and properties.[8]

  • Gianatassio, R., et al. (Baran Lab). (2016). Strain-Release Amination. Science.[2] Link

    • Source of Authority: Seminal work on accessing BCP-amines.[4][9][10][11]

  • Ingoglia, B. T., et al. (2016). Palladium-Catalyzed Cross-Coupling of Silylelectrophiles with Bicyclo[1.1.1]pentan-1-ylamine. Tetrahedron. Link

    • Source of Authority: Specific examples of BCP-amine cross-coupling behaviors.

Sources

Overcoming steric hindrance in 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. The bicyclo[1.1.1]pentane (BCP) scaffold is increasingly utilized as a saturated, three-dimensional bioisostere for para-substituted phenyl rings, offering improved physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5] The presence of the fluorine atom can further enhance biological activity and membrane permeability.[3]

However, the rigid and sterically demanding nature of the BCP core presents unique challenges in derivatizing the aniline nitrogen. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to form an amide bond between 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline and a carboxylic acid using standard coupling reagents like EDC/HOBt, but I'm observing very low conversion. What is causing this and how can I improve the yield?

Answer: The primary challenge here is the reduced nucleophilicity of the aniline nitrogen due to the steric bulk of the adjacent 3-fluorobicyclo[1.1.1]pentan-1-yl group. Standard coupling conditions, which are often optimized for less hindered anilines, may not be sufficient to overcome this steric hindrance.

Root Cause Analysis & Solution Workflow:

cluster_C Potent Coupling Reagents cluster_D Optimized Conditions cluster_E Carboxylic Acid Activation A Low Yield in Amide Coupling B Problem: Steric Hindrance & Reduced Nucleophilicity A->B C Solution 1: Use More Potent Coupling Reagents B->C D Solution 2: Optimize Reaction Conditions B->D E Solution 3: Activate the Carboxylic Acid B->E C1 HATU, HBTU, PyBOP C->C1 D1 Increase Temperature (40-60 °C) D->D1 D2 Increase Reaction Time (12-24 h) D->D2 D3 Use a Non-nucleophilic Base (e.g., DIEA, NMM) D->D3 E1 Convert to Acid Chloride E->E1 C2 Phosphonium salts (e.g., PyBOP) are often effective for hindered couplings. C1->C2 E2 Use (COCl)2 or SOCl2 E1->E2 E3 React with aniline in the presence of a non-nucleophilic base. E2->E3

Caption: Troubleshooting workflow for low-yield amide coupling.

Detailed Recommendations:

  • Upgrade Your Coupling Reagent: Move beyond standard carbodiimides. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are more effective for sterically demanding couplings.[6][7] Phosphonium-based reagents can be particularly useful as they are less likely to cause side reactions with the amine component.[6]

  • Optimize Reaction Parameters:

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all components remain in solution.

    • Base: Employ a non-nucleophilic hindered base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to scavenge the acid formed without competing with the aniline nucleophile.[7]

    • Temperature & Time: Do not hesitate to gently heat the reaction (e.g., to 40-60 °C) and extend the reaction time to 24 hours to drive the reaction to completion. Monitor progress by LC-MS.

  • Alternative Activation: For particularly stubborn substrates, consider converting the carboxylic acid to a more reactive species, such as an acid chloride, using oxalyl chloride or thionyl chloride. This highly electrophilic intermediate will react more readily with the hindered aniline.

Issue 2: Poor Results in Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Question: I am trying to perform a Buchwald-Hartwig amination with 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline and an aryl bromide. My standard conditions (e.g., Pd(OAc)₂, P(t-Bu)₃, NaOtBu) are giving a complex mixture with significant starting material remaining. What should I change?

Answer: This is a classic challenge of coupling a sterically demanding aniline. The BCP group hinders the approach to the palladium center, which can impede the crucial reductive elimination step of the catalytic cycle and lead to catalyst deactivation.[8]

Catalyst System Selection Guide:

cluster_C Ligand Selection cluster_D Palladium Source cluster_E Reaction Conditions A Poor Buchwald-Hartwig Yield B Problem: Steric Clash at Pd Center A->B C Solution: Use Bulky, Electron-Rich Ligands B->C D Solution: Use Modern Pre-catalysts B->D E Solution: Optimize Base and Solvent B->E C1 Buchwald Biarylphosphines: XPhos, SPhos, RuPhos C->C1 D1 Use G2, G3, or G4 Pre-catalysts (e.g., XPhos Pd G3) D->D1 E1 Base: Use a strong, non-nucleophilic base like LHMDS or K3PO4. E->E1 C2 These ligands create a bulky coordination sphere that promotes reductive elimination. C1->C2 D2 Air-stable, well-defined Pd(II) pre-catalysts ensure reliable formation of the active Pd(0) species. D1->D2 E2 Solvent: Use anhydrous, degassed aprotic solvents like Toluene, Dioxane, or THF. E1->E2

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Detailed Recommendations:

  • Ligand is Key: The choice of phosphine ligand is paramount. For sterically encumbered anilines, bulky and electron-rich biarylphosphine ligands (often called "Buchwald ligands") are required.[8]

    • Recommended Ligands: Start with XPhos , SPhos , or RuPhos . These ligands have been specifically designed to facilitate couplings of challenging substrates.[8]

  • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(II) pre-catalyst.[8]

    • Recommended Pre-catalysts: XPhos Pd G3 or RuPhos Pd G3 . These provide more reliable and reproducible results, especially for difficult couplings.[8][9]

  • Base and Solvent Considerations:

    • Base: While NaOtBu is a common choice, sometimes switching to a different strong, non-nucleophilic base can have a dramatic effect. Lithium bis(trimethylsilyl)amide (LHMDS) has been shown to be effective, potentially by forming an aggregate with the deprotonated aniline that facilitates the reaction.[10]

    • Solvent: Ensure your solvent (e.g., toluene, dioxane) is scrupulously anhydrous and degassed. Water and oxygen can poison the palladium catalyst.[8]

Issue 3: Difficulty with Suzuki-Miyaura Coupling

Question: I have successfully synthesized the N-aryl derivative and now want to perform a Suzuki-Miyaura coupling on an aryl halide portion of the molecule. I am seeing decomposition and low yields. Is the BCP group interfering?

Answer: It is unlikely that the 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline moiety itself is directly interfering with the Suzuki coupling mechanism. The issue more likely stems from the overall properties of your substrate or suboptimal reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Catalyst System: Just as with the Buchwald-Hartwig reaction, the ligand and palladium source are critical. For complex, functionalized substrates, a robust catalytic system is necessary.

    • Recommendation: Use a modern Pd-NHC (N-Heterocyclic Carbene) pre-catalyst, such as [Pd(IPr)(cin)Cl], or a biarylphosphine ligand system like SPhos or XPhos with a Pd(0) source like Pd₂(dba)₃.[11]

  • Base Selection is Crucial: The base not only facilitates the catalytic cycle but can also impact substrate stability.[12]

    • Recommendation: If you are using strong bases like NaOH or KOH and observing decomposition, switch to milder conditions. A combination of K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture (e.g., Toluene/Water or Dioxane/Water) can be effective and better tolerated by sensitive functional groups.[13]

  • Check Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage.

    • Recommendation: Use freshly purchased boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the BCP core considered a good bioisostere for a para-substituted phenyl ring? A1: The BCP core mimics the linear geometry and exit vectors of a 1,4-disubstituted benzene ring but replaces the flat, sp²-hybridized aromatic system with a three-dimensional, sp³-rich scaffold.[3][5][14] This "escape from flatland" can lead to significant improvements in key drug properties, including:

  • Increased Solubility: The non-planar, saturated structure disrupts crystal packing and improves aqueous solubility.[1]

  • Improved Metabolic Stability: The C-H bonds on the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an aromatic ring.[1][3]

  • Novelty/IP Space: It allows chemists to design new chemical entities outside of patented chemical space.[1]

Q2: Does the fluorine atom on the BCP core affect the reactivity of the aniline? A2: The fluorine atom is positioned on the C3 bridge, which is remote from the C1 bridgehead attached to the aniline. Its electronic effect on the aniline nitrogen's basicity and nucleophilicity is minimal. The dominant factor affecting reactivity is the steric bulk of the entire BCP cage. The primary role of the fluorine is to modulate the molecule's physicochemical properties, such as lipophilicity and binding interactions with a biological target.[3]

Q3: Are there alternatives to palladium catalysis for forming the C-N bond? A3: Yes, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) are a viable alternative.[15] Recent advancements have identified new ligands that can facilitate the coupling of sterically hindered partners.[15][16] These methods can sometimes offer different functional group tolerance and may be successful when palladium-based methods fail. A copper-mediated approach using accessible iodo-BCP building blocks has also been developed.[17]

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Coupling with a Hindered Aniline

This protocol utilizes HATU, a highly effective coupling reagent for sterically challenging substrates.

Table 1: Reagents and Stoichiometry

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
4-(3-F-BCP)aniline191.231.01.0191 mg
Carboxylic Acid-1.11.1-
HATU380.231.21.2456 mg
DIEA129.243.03.0522 µL
Anhydrous DMF---5 mL

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 mmol), 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (191 mg, 1.0 mmol), and HATU (456 mg, 1.2 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add diisopropylethylamine (DIEA, 522 µL, 3.0 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Robust Buchwald-Hartwig Amination with a Pre-catalyst

This protocol employs a modern, air-stable palladium pre-catalyst and a bulky biarylphosphine ligand for reliable and high-yielding cross-coupling.[8]

Table 2: Reagents and Stoichiometry

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Bromide-1.01.0-
4-(3-F-BCP)aniline191.231.21.2229 mg
XPhos Pd G3863.830.020.0217.3 mg
LHMDS (1.0 M in THF)167.331.51.51.5 mL
Anhydrous Toluene---5 mL

Step-by-Step Procedure:

  • Glovebox Recommended: While the pre-catalyst is air-stable, the base is not. Perform the setup in an inert atmosphere glovebox for best results.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (229 mg, 1.2 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the solution of LHMDS (1.5 mL of 1.0 M solution in THF, 1.5 mmol).

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C.

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • BenchChem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5.
  • ACS Publications. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis.
  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ResearchGate. (n.d.). ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane.
  • PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • TCI Chemicals. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.
  • PMC. (n.d.). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane.
  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • PMC. (2025). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design.
  • Janssen Research and Development. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach.
  • BenchChem. (n.d.). 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline.
  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
  • Research Communities. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
  • ChemRxiv. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation.
  • ACS Publications. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation.
  • PMC. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
  • ACS Publications. (2024). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters.
  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ACS Publications. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • ACS Publications. (2025). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters.
  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling.
  • Goh, Y. L., & Adsool, V. A. (2015). Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature.
  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide.
  • RSC Publishing. (n.d.). Synthesis of fluorescent stilbene and tolan rotaxanes by Suzuki coupling.
  • Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.

Sources

Navigating the Challenges of Bicyclo[1.1.1]pentane Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BCP Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the unique bicyclo[1.1.1]pentane (BCP) scaffold into their synthetic programs. While BCPs offer significant advantages as bioisosteres, their inherent ring strain can present challenges during reaction workup and purification. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you preserve the integrity of your BCP derivatives and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My BCP derivative seems to be decomposing during aqueous workup. What is the most likely cause?

A1: The primary culprit is often acidic conditions. The bicyclo[1.1.1]pentyl cation is highly unstable and prone to rapid skeletal rearrangement, leading to ring-opened byproducts. Even mildly acidic conditions, which can arise from the hydrolysis of reagents like acyl chlorides or the use of acidic quenching agents, can be detrimental.

Q2: I am observing significant loss of my compound on a silica gel column. Is this common for BCP derivatives?

A2: Yes, this can be a significant issue. The acidic nature of standard silica gel can promote decomposition of sensitive BCP derivatives, similar to the problems encountered with acidic aqueous workups. This is particularly true for BCPs bearing functional groups that can be protonated or are otherwise acid-labile.

Q3: Are there general guidelines for quenching reactions that produce BCPs?

A3: The key is to use mild, neutral, or slightly basic quenching agents. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) are often safe choices. Avoid quenching with strong acids or even milder acids like ammonium chloride (NH₄Cl) if your BCP derivative is particularly sensitive.

Q4: How should I store my purified BCP derivatives?

A4: While the BCP core itself is generally kinetically stable, the functional groups on your derivative will dictate the optimal storage conditions. As a general rule, store purified BCP compounds in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) if they are sensitive to oxidation or moisture. For long-term storage, refrigeration or freezing is recommended. The precursor to many BCPs, [1.1.1]propellane, is notoriously unstable and requires cryogenic storage.[1]

Troubleshooting Guide: Workup & Purification

This section provides a more detailed breakdown of potential issues at each stage of the workup and purification process, along with recommended solutions.

Issue 1: Decomposition During Reaction Quenching

Symptoms:

  • Low crude yield of the desired BCP product.

  • Appearance of unexpected, often more polar, spots on the TLC plate of the crude reaction mixture.

  • Complex NMR spectra of the crude product, indicating the presence of multiple byproducts.

Root Cause Analysis: The quenching agent is likely creating an acidic environment, which triggers the decomposition of the BCP core.

Solutions & Protocols

1. Use of Buffered or Basic Quenches:

  • Protocol: Instead of quenching with water or dilute acid, slowly add the reaction mixture to a stirred, cold (0 °C) solution of saturated aqueous sodium bicarbonate or a pH 7 phosphate buffer.

  • Causality: These basic or neutral solutions will neutralize any acidic species in the reaction mixture without creating a harsh acidic environment that could damage the BCP core.

2. Temperature Control:

  • Protocol: Perform the quench at a low temperature (e.g., 0 °C or below).

  • Causality: The rate of decomposition reactions is temperature-dependent. By keeping the temperature low during the quench, you can minimize the rate of any potential degradation pathways.

Issue 2: Compound Loss During Extraction

Symptoms:

  • Low recovery of material from the organic phase after extraction.

  • Formation of emulsions that are difficult to break.

Root Cause Analysis:

  • The BCP derivative may have some water solubility, especially if it contains polar functional groups.

  • The pH of the aqueous layer may be unsuitable, leading to the partitioning of the compound into the aqueous phase (e.g., protonation of a basic BCP derivative in an acidic wash).

Solutions & Protocols

1. pH Adjustment of Aqueous Layer:

  • Protocol: Before extraction, ensure the pH of the aqueous layer is appropriate for your compound. For neutral BCPs, a pH close to 7 is ideal. For BCPs with basic functional groups (e.g., amines), a slightly basic aqueous layer (pH 8-9) will ensure they remain in the organic phase. For acidic BCPs (e.g., carboxylic acids), an acidic aqueous layer will keep them in the organic phase, but this should be approached with caution due to the general acid sensitivity of the BCP core.

  • Causality: By controlling the pH, you can control the ionization state of your compound and thus its solubility in the aqueous and organic phases.

2. Use of Brine:

  • Protocol: After the initial aqueous washes, wash the organic layer with saturated aqueous sodium chloride (brine).

  • Causality: Brine reduces the solubility of organic compounds in the aqueous layer, forcing more of your BCP derivative into the organic phase and improving recovery. It also helps to break up emulsions.

Issue 3: Decomposition During Chromatographic Purification

Symptoms:

  • Streaking of the product on the TLC plate.

  • Low recovery of the pure compound from the column.

  • Appearance of new, more polar impurities in the collected fractions.

Root Cause Analysis: The stationary phase, most commonly silica gel, is acidic and can cause on-column degradation of sensitive BCP derivatives.

Solutions & Protocols

1. Deactivation of Silica Gel:

  • Protocol: Before running the column, flush the silica gel with a solvent system containing a small amount of a basic additive, such as triethylamine (~1%).[2]

  • Causality: The triethylamine will neutralize the acidic sites on the surface of the silica gel, making it a more inert stationary phase for acid-sensitive compounds.[2]

2. Alternative Stationary Phases:

  • Protocol: Consider using a different stationary phase for your chromatography.

    • Alumina (neutral or basic): A good alternative for many compounds, but can sometimes have its own reactivity issues.[3]

    • Florisil (magnesium silicate): A milder alternative to silica gel.[3]

    • Reverse-phase silica (C18): Can be an excellent option, especially for more polar BCP derivatives.[4]

  • Causality: These alternative stationary phases have different surface properties and pH characteristics, which may be more compatible with your BCP derivative.

3. Rapid Purification Techniques:

  • Protocol: If possible, use a rapid purification technique like dry column vacuum chromatography (DCVC) to minimize the time your compound spends in contact with the stationary phase.[5]

  • Causality: Reducing the residence time on the column reduces the opportunity for decomposition to occur.

Visualizing the Problem: BCP Decomposition Pathway

The following diagram illustrates the general decomposition pathway of a BCP derivative under acidic conditions.

BCP_Decomposition BCP_Stable Bicyclo[1.1.1]pentane Derivative (Stable) Protonation Protonation (H+) BCP_Stable->Protonation Acidic Workup/ Silica Gel BCP_Cation Unstable BCP Cation Protonation->BCP_Cation Rearrangement Skeletal Rearrangement BCP_Cation->Rearrangement Ring_Opened Ring-Opened Products (Decomposition) Rearrangement->Ring_Opened

Caption: Acid-catalyzed decomposition of a BCP derivative.

Experimental Workflow: A General Protocol for Safe Workup and Purification

The following workflow provides a step-by-step guide to a mild workup and purification procedure suitable for many BCP derivatives.

BCP_Workup_Workflow Start Reaction Mixture Containing BCP Derivative Quench 1. Quench (Saturated NaHCO₃, 0 °C) Start->Quench Extract 2. Extraction (e.g., EtOAc or DCM) Quench->Extract Wash 3. Wash Organic Layer (Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Purify 6. Purification (e.g., Neutralized Silica or Alumina) Concentrate->Purify Final Pure BCP Derivative Purify->Final

Caption: Recommended workflow for BCP derivative workup.

Summary of Key Recommendations

IssueRecommendationRationale
Acid Sensitivity Use neutral or basic quenching agents (e.g., NaHCO₃, phosphate buffer).Prevents formation of unstable BCP cations and subsequent skeletal rearrangement.
Purification Challenges Use neutralized silica gel (e.g., with 1% Et₃N in eluent) or alternative stationary phases like alumina or reverse-phase silica.Minimizes on-column decomposition caused by acidic stationary phases.[2][3]
Extraction Losses Ensure the pH of the aqueous layer is appropriate for your compound's functional groups and wash with brine.Maximizes partitioning of the BCP derivative into the organic phase.
General Handling Perform workup steps at low temperatures where possible.Reduces the rate of potential decomposition reactions.

By understanding the inherent instabilities of the BCP core and implementing these preventative measures, researchers can significantly improve the success rate of their synthetic campaigns involving these valuable and increasingly important chemical scaffolds.

References

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?[Link]

  • Jalon. (2025). Activated Alumina vs. Silica Gel: All you need to know. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]

  • Perry, J. B., & Bull, J. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Perry, J. B., & Bull, J. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Kanazawa, J., Ichikawa, T., Kondo, M., & Uchiyama, M. (2019). Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 58(42), 15065–15069. [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. [Link]

  • Reddit. (2017). Dry Column Vacuum Chromatography (DCVC) - A fast alternative to FC suitable for large quantities using less resources. [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification?[Link]

Sources

Purification methods for 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline

Content Type: Technical Support / Troubleshooting Hub Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document ID: TS-BCP-F-ANI-001

Executive Summary

4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is a critical bioisostere for para-substituted anilines, offering improved metabolic stability and vector integrity.[1] However, the purification of this motif presents unique challenges due to the strain energy of the bicyclo[1.1.1]pentane (BCP) core (approx. 68 kcal/mol) and the potential for defluorination or ring-opening under harsh conditions. This guide provides a self-validating purification workflow designed to maximize purity (>98%) while preserving the strained cage architecture.

Part 1: The "Crude" Phase – Workup & Initial Isolation

Q: I just finished the reduction of the nitro-precursor. The reaction mixture is dark brown. How do I prevent emulsion formation during the initial quench?

A: Dark reaction mixtures are typical for aniline syntheses due to trace oxidation products (azo/azoxy species). Emulsions arise from the amphiphilic nature of the BCP-aniline.

Protocol: The "Salting-Out" Quench

  • Dilution: Dilute the reaction mixture 1:1 with MTBE (Methyl tert-butyl ether) . MTBE is preferred over Ethyl Acetate (EtOAc) here because it is less prone to hydrolysis and separates faster from aqueous phases.

  • pH Adjustment: If the reaction was acidic (e.g., Fe/HCl reduction), neutralize slowly with saturated NaHCO₃ to pH 8-9. Do not use strong bases like NaOH at high concentrations (>2M), as localized heating can degrade the fluorinated cage.

  • Phase Break: Add 20% w/v NaCl (brine) to the aqueous layer. The high ionic strength forces the lipophilic BCP-aniline into the organic phase, breaking the emulsion.

  • Filtration: If solid metal residues (Pd/C, Fe sludge) are present, filter the biphasic mixture through a Celite pad before separation. Wash the pad with MTBE to recover adsorbed product.

Q: My crude NMR shows a significant amount of the "des-fluoro" impurity (4-(bicyclo[1.1.1]pentan-1-yl)aniline). Can I remove this by extraction?

A: No. The physicochemical properties (pKa and LogP) of the fluorinated and non-fluorinated BCP anilines are too similar for separation via acid-base extraction. You must rely on high-efficiency Flash Chromatography or Preparative HPLC (see Part 2).

Part 2: Chromatographic Purification

Q: Which stationary phase is best for removing non-polar impurities: Silica or C18?

A: For this specific molecule, a hybrid approach is often required depending on the impurity profile.

Method A: Normal Phase (Flash Chromatography)

Best for: Removing polar baseline impurities and unreacted nitro-precursors.

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0% → 40% EtOAc).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Anilines can streak on silica due to hydrogen bonding with silanols. TEA blocks these sites, resulting in sharper peaks and better resolution of the close-eluting "des-fluoro" impurity.

Method B: Reverse Phase (Prep-HPLC)

Best for: Separating the fluorinated product from the des-fluoro analog and other structural isomers.

  • Column: C18 (e.g., XSelect CSH or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

    • Critical Note: Use a basic buffer . At low pH (formic acid), the aniline is protonated (

      
      ), which reduces its retention time and hydrophobic interaction with the C18 chain, often causing it to co-elute with polar impurities. At pH 10, the aniline is neutral and interacts strongly with the column, maximizing separation efficiency.
      

Part 3: Salt Formation & Storage

Q: The free base is an oil/low-melting solid and turns purple over time. How do I stabilize it?

A: Anilines are prone to air oxidation. Converting the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt is the gold standard for long-term stability.

Protocol: Formation of the HCl Salt

  • Dissolve the purified free base in a minimal amount of anhydrous 1,4-dioxane or diethyl ether .

  • Cool the solution to 0°C.

  • Dropwise add 4.0 M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Stir for 15 minutes, then filter under Argon.

  • Wash the solid with cold pentane to remove excess acid.

  • Dry under high vacuum.

Result: The HCl salt is a stable, white crystalline solid that resists oxidation.

Part 4: Visual Troubleshooting & Logic Maps

Workflow 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Crude (LCMS/NMR) Start->CheckImpurity MetalResidue Contains Metal Catalyst (Pd, Fe)? CheckImpurity->MetalResidue CeliteFilter Filter through Celite Wash with MTBE MetalResidue->CeliteFilter Yes AcidBase Perform Acid-Base Extraction (Remove Neutral Impurities) MetalResidue->AcidBase No CeliteFilter->AcidBase CheckPurity Purity > 95%? AcidBase->CheckPurity Flash Flash Chromatography (Silica + 1% TEA) CheckPurity->Flash No (Bulk Impurities) HPLC Prep-HPLC (C18, pH 10) CheckPurity->HPLC No (Difficult Separation) SaltForm Convert to HCl Salt (Dioxane/HCl) CheckPurity->SaltForm Yes Flash->CheckPurity HPLC->SaltForm Final Stable Solid Product SaltForm->Final

Caption: Decision matrix for selecting the appropriate purification path based on crude impurity profile.

Part 5: Data Reference & Specifications

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / ConditionNotes
Molecular Weight 177.22 g/mol Free base
LogP (Predicted) ~2.1Moderately lipophilic
pKa (Aniline) ~4.1 - 4.5Less basic than typical anilines due to F-induction
TLC (Hex/EtOAc 7:3) R_f ≈ 0.35Stains red/orange with p-Anisaldehyde
Solubility DMSO, MeOH, DCM, MTBEPoor solubility in water (Free Base)
Storage -20°C, HygroscopicStore under Argon/Nitrogen

References

  • BenchChem. 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline - Synthetic Routes and Reaction Conditions. Retrieved from

  • Mykhailiuk, P. K., et al. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. Retrieved from

  • Burton, K. I., & MacMillan, D. W. C. (2025).[2] Rapid access to 3-substituted bicyclo[1.1.1]pentanes.[2][3] Chem. Retrieved from

  • Anderson, E. A., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane.[4] Frontiers in Chemistry. Retrieved from

Sources

Technical Support Center: Troubleshooting Bridgehead-Substituted BCP Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity & Handling of Bicyclo[1.1.1]pentan-1-amines ("BCP Anilines") Role: Senior Application Scientist Status: Active Guide

Diagnostic Overview: The "Aniline" Misnomer

User Issue: "I am treating this molecule like an aniline, but it displays low reactivity in couplings or disappears during workup."

Technical Insight: The term "BCP aniline" is a bioisosteric description , not a chemical classification. Chemically, a bridgehead-substituted 1-amino-bicyclo[1.1.1]pentane is a primary alkyl amine attached to a tertiary carbon.

If you treat it like an aniline (Ar-NH₂), your protocols will fail due to three fundamental mismatches:

  • Basicity (pKa): BCP amines are significantly more basic than anilines.

  • Sterics: The BCP core is a rigid, 3D cage, unlike planar phenyl rings.

  • Volatility: Low molecular weight BCP amines are highly volatile as free bases.

Comparative Data Table
PropertyStandard Aniline (Ph-NH₂)BCP "Aniline" (BCP-NH₂)Impact on Protocol
Hybridization

(Planar)

(Tetrahedral/Cage)
3D bulk hinders metal center approach.
pKa (Conj. Acid) ~4.6~8.0 – 9.0Critical: Protonates easily. Trapped in aq. acidic layers.[1]
Nucleophilicity Low (Delocalized)High (Localized)Can poison Lewis Acid catalysts; forms salts rapidly.
Volatility LowHigh (Free Base)Yield Loss: Evaporates on rotavap if not salted.

Troubleshooting Module: Amide Coupling Failures

Symptom: Standard HATU/EDC couplings yield <10% product, or starting material remains.

Root Cause Analysis: While BCP amines are nucleophilic, the bridgehead carbon exerts significant steric shielding (similar to a tert-butyl group). Furthermore, if you use weak bases (like pyridine) assuming aniline-like pKa, the BCP amine will remain protonated (unreactive salt) if the reaction medium becomes slightly acidic.

Step-by-Step Protocol: The "Steric-Force" Method

Do not use: Standard EDC/NHS or weak bases (Pyridine).

Recommended Workflow:

  • Activation: Convert the carboxylic acid to an Acid Chloride (SOCl₂ or Oxalyl Chloride) or use T3P (Propylphosphonic anhydride) .

  • Base Selection: Use a non-nucleophilic, strong organic base (DIPEA or TEA) in excess (3.0 equiv) to ensure the BCP amine remains deprotonated.

  • Solvent: DCM or DMF (concentration > 0.2 M to drive kinetics).

The "Self-Validating" Check:

  • Test: Add 1 eq of amine to the reaction mixture before the coupling agent.

  • Observation: If a precipitate forms immediately, you have formed the HCl salt of the amine. You must add enough base to resolubilize it, or the reaction will stall.

AmideCoupling start Start: BCP Amine + Carboxylic Acid decision1 Coupling Reagent? start->decision1 hatu HATU/EDC decision1->hatu Standard rec Recommended: Acid Chloride or T3P decision1->rec Steric-Optimized fail1 Likely Failure: Steric Bulk + Salt Formation hatu->fail1 base Check Base: DIPEA > 3.0 eq rec->base success Success: Amide Bond Formed base->success

Caption: Decision logic for overcoming steric hindrance in BCP amide couplings.

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

Symptom: Reaction turns black (Pd precipitation), no product formed. Aryl halide remains.[1]

Root Cause Analysis: Standard aniline conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) often fail because:

  • Reductive Elimination: The BCP amine is bulky (

    
     alkyl-like). It crowds the Pd center, making reductive elimination slow.
    
  • Binding: The localized lone pair can bind too tightly to Pd, inhibiting the catalytic cycle (catalyst poisoning) if the ligand isn't strong enough.

Optimized Protocol: The "Bulky Alkyl" System

Treat the BCP amine as a hindered primary alkyl amine , not an aniline.

Reagent Selection:

  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4 or RuPhos Pd G4). These ensure rapid activation without requiring the amine to reduce Pd(II) to Pd(0).

  • Ligand: BrettPhos (for primary amines) or RuPhos . These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that enforces reductive elimination despite the BCP bulk.

  • Base: NaOtBu or LHMDS . Stronger bases are often required to deprotonate the amine-Pd complex.

Experimental Setup:

  • Charge tube with Aryl Halide (1.0 eq), BCP Amine (1.2 eq), NaOtBu (1.5 eq).

  • Add BrettPhos Pd G4 (2-5 mol%).

  • Evacuate/Backfill

    
     (3x).
    
  • Add anhydrous Dioxane or Toluene (degassed).

  • Heat to 80–100 °C .

Mechanism of Failure (Visualization):

BuchwaldBCP cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (BrettPhos) Step1 Pd-Ar-X Step2 Amine Coordination (BCP Steric Clash) Step1->Step2 Step3 Stalled Cycle (Pd Black) Step2->Step3 Opt1 Pd(L)-Ar-X Opt2 Amine Binding (Ligand Protects Pd) Opt1->Opt2 Opt3 Reductive Elimination (Product Release) Opt2->Opt3

Caption: Comparison of catalytic pathways. Standard ligands fail due to steric crowding/poisoning; specialized ligands enable turnover.

Troubleshooting Module: Handling & Stability (The "Disappearing Product")

Symptom: Reaction looked good by LCMS, but product vanished after concentration.

Root Cause Analysis: Free base BCP amines (especially low MW ones) are volatile solids/oils . They sublime or co-evaporate with solvents on the rotavap. Additionally, they absorb


 from the air rapidly to form carbamates.
Handling Guidelines
  • Isolation: Never concentrate the free base to dryness.

    • Solution: Isolate as the HCl or Tosylate salt . Add 4M HCl in Dioxane to your crude extract before concentration.

  • Storage: Store as the salt form at -20°C.

  • LCMS Artifacts: If you see a mass of [M+44], your amine has reacted with atmospheric

    
    . This is reversible upon acidification.
    

FAQs: Rapid Fire Support

Q: Can I use reductive amination to attach the BCP amine to an aldehyde? A: Yes, but it is slower than with normal amines. Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)₃).

Q: Why does my BCP amine stay in the aqueous layer during extraction? A: Because the pKa is ~9.0. At pH 7 (water), it is 99% protonated (charged). You must adjust the aqueous layer to pH > 11 (using NaOH) to extract the free amine into organic solvent.

Q: Is the bridgehead C-N bond stable to hydrolysis? A: Yes. Unlike aminals or hemiaminals, the BCP C-N bond is a stable C-N single bond. It withstands strong acids (6M HCl) and bases.

References

  • Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentanes: Synthesis and Application. Angewandte Chemie International Edition . Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . Link

  • Kanazawa, Y., et al. (2019). Synthesis of 1-Aminobicyclo[1.1.1]pentane Derivatives via Ag-Catalyzed Decarboxylative Amination. Organic Letters . Link

  • Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine. Organic Letters . Link

Sources

Optimization of reaction temperature for fluorinated BCP aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for 3-Fluoro-Bicyclo[1.1.1]pentan-1-amine

Introduction: The "Super-Phenyl" Challenge

From: Dr. Alex V., Senior Application Scientist To: Medicinal Chemistry & Process Development Teams Subject: Thermal Management in F-BCP Amine Synthesis

You are likely here because you are utilizing the 3-fluorobicyclo[1.1.1]pentan-1-amine (F-BCP amine) motif as a bioisostere for para-fluoroaniline. This scaffold is a high-value target in modern drug design ("Escape from Flatland"), offering improved metabolic stability and solubility while maintaining the precise vector geometry of a phenyl ring.

However, the synthesis of this bridgehead amine—typically via Curtius rearrangement of the corresponding carboxylic acid—is fraught with thermal pitfalls. The bicyclo[1.1.1]pentane cage possesses significant strain energy (~65 kcal/mol).

The Core Conflict: You need heat to drive the rearrangement of the electron-deficient fluorinated acyl azide, but excessive heat triggers ring-opening decomposition or polymerization.

This guide provides the optimized thermal parameters, troubleshooting logic, and safety protocols to navigate this narrow window.

Module 1: The Thermal Window (Theory & Mechanism)

The standard route to F-BCP amines involves converting 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid to the amine using diphenylphosphoryl azide (DPPA).

Why Temperature is Critical
  • Electronic Deactivation: The fluorine substituent at the C3 position is electron-withdrawing. This destabilizes the transition state of the Curtius rearrangement (migration of the alkyl group to the nitrogen), requiring higher activation energy compared to non-fluorinated BCPs.

  • Cage Instability: While the F-BCP core is surprisingly robust compared to the parent hydrocarbon, temperatures exceeding 100°C (e.g., refluxing toluene) significantly increase the risk of homolytic C1–C3 bond cleavage, leading to complex aliphatic mixtures.

The "Goldilocks" Zone: 80°C – 85°C

Empirical data suggests that refluxing tert-butanol (83°C) is the thermodynamic sweet spot. It provides sufficient energy for the rearrangement while trapping the isocyanate immediately as the Boc-carbamate, preventing side reactions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose yield losses or failed reactions.

Scenario A: Low Yield, Complex NMR (Aliphatic Signals)
  • Observation: Crude NMR shows loss of the characteristic BCP methine bridge signals (~2.0 ppm) and appearance of broad aliphatic multiplets.

  • Root Cause: Thermal Decomposition (Ring Opening).

  • Diagnosis: You likely used a high-boiling solvent (Toluene, Xylene) or heated >100°C.

  • Solution: Switch solvent to t-BuOH (bp 82°C) or THF (bp 66°C). If using THF, reaction time must be extended (see Protocol).

Scenario B: Reaction Stalled / Explosion Hazard
  • Observation: LCMS shows unreacted acyl azide or intermediate peaks; reaction was stopped early.

  • Root Cause: Temperature Too Low.

  • Diagnosis: The fluorine atom slows the migration step. Refluxing in DCM (40°C) or THF (66°C) for short durations is insufficient.

  • Risk: Accumulation of acyl azide is a significant explosion hazard upon workup.

  • Solution: Ensure internal temperature reaches 80°C for at least 4 hours.

Scenario C: Product "Disappeared" on Rotovap
  • Observation: Reaction worked (LCMS confirmed), but mass was lost during concentration of the free amine.

  • Root Cause: Volatility.

  • Diagnosis: 3-Fluoro-BCP-amine (free base) is highly volatile and sublimes easily.

  • Solution: NEVER isolate the free base. Isolate and store exclusively as the HCl or Tosylate salt .

Module 3: Visualizing the Logic

The following diagram illustrates the kinetic competition between the desired rearrangement and the thermal decomposition pathways.

BCP_Optimization cluster_legend Thermal Zones Start F-BCP Carboxylic Acid Azide Acyl Azide (Intermediate) Start->Azide DPPA, Et3N 0°C to RT Azide->Azide Temp < 60°C (Stalled/Hazard) Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (Rearrangement) Azide->Isocyanate Temp 80-85°C (Optimal) Decomp Ring Opening/ Polymerization Azide->Decomp Temp > 100°C (Toluene Reflux) Product F-BCP Amine (Boc-Protected) Isocyanate->Product t-BuOH Trapping (Fast) key1 < 60°C: Kinetic Stall key2 80-85°C: Reaction Zone key3 > 100°C: Cage Destruction

Caption: Reaction coordinate logic for the Curtius rearrangement of Fluorinated BCP. Note the divergence at the Acyl Azide stage based on temperature.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate.

Reagents
ReagentEquiv.Role
3-Fluoro-BCP-1-carboxylic acid1.0Substrate
DPPA (Diphenylphosphoryl azide)1.1Azide Source
Triethylamine (

)
1.2Base
tert-Butanol (t-BuOH)SolventSolvent/Trap
Step-by-Step Procedure
  • Activation (0°C):

    • Charge a flame-dried flask with 3-Fluoro-BCP-1-carboxylic acid and anhydrous t-BuOH (0.2 M concentration).

    • Add

      
        (1.2 equiv).[1][2]
      
    • Cool to 0°C. Dropwise add DPPA (1.1 equiv).

    • Critical: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour. This ensures acyl azide formation without premature rearrangement.

  • Rearrangement (85°C):

    • Equip the flask with a reflux condenser.

    • Heat the oil bath to 85°C .

    • Monitor gas evolution (

      
      ).
      
    • Maintain reflux for 16–20 hours .

    • Checkpoint: LCMS should show complete consumption of the azide and formation of the Boc-amine mass (

      
       or 
      
      
      
      ).
  • Workup:

    • Cool to RT. Concentrate t-BuOH under reduced pressure.

    • Dissolve residue in EtOAc.[2] Wash with sat.[2]

      
       (remove phosphate byproducts) and Brine.[2]
      
    • Dry over

      
       and concentrate.
      
  • Salt Formation (Critical for Stability):

    • Dissolve the crude Boc-amine in 4M HCl in Dioxane.

    • Stir at RT for 2 hours.

    • Add

      
       to precipitate the Amine Hydrochloride salt . Filter and dry.
      

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use the Propellane route (Strain-Release Amination) instead? A: Yes, but it is less practical for the fluorinated variant. Adding amines to [1.1.1]propellane yields the non-fluorinated BCP amine. To get the 3-fluoro substituent, you generally must build the cage with the fluorine already installed (via difluorocarbene addition to bicyclobutane) or use specialized radical fluorination techniques which are lower yielding. The Curtius route from the commercially available F-BCP acid is currently the most robust for scale-up.

Q2: Why is the pKa of this amine so low? A: The


 of 3-fluoro-BCP-amine is approximately 6.5 , compared to ~8.2 for the non-fluorinated parent. The through-cage orbital interaction allows the fluorine to exert a strong electron-withdrawing effect, reducing the nucleophilicity of the amine. Adjust your coupling conditions (amide bond formation) accordingly; you may need less acidic conditions than usual.

Q3: I see a "double" spot on TLC for the Boc-amine. Is it impure? A: Likely not. BCP amides/carbamates often exist as rotamers due to the bulk of the cage, which can appear as broadened or split signals in NMR/TLC. However, always verify with LCMS.

References

  • Mykhailiuk, P. K. (2019).[3][4][5] A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues. Angewandte Chemie International Edition, 58(46), 16459–16463.

  • Levterov, V. V., et al. (2018). Practical Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines. The Journal of Organic Chemistry, 83(24), 15415–15421.

  • Bunker, K. D., et al. (2011). Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine. Organic Letters, 13(17), 4746–4748.

  • Enamine Ltd. (2022). Difluoro-substituted bicyclo[1.1.1]pentanes (BCPs) for medicinal chemistry.[1][5][6][7][8] Enamine Technical Notes.

Sources

Validation & Comparative

Comparing potency of BCP-aniline analogs versus phenyl-aniline drugs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison between bicyclo[1.1.1]pentane (BCP)-aniline analogs and traditional phenyl-aniline drugs reveals a critical paradigm shift in modern medicinal chemistry. By escaping the "flatland" of sp2-hybridized aromatic rings, drug developers can fundamentally alter a molecule's pharmacokinetic (PK) and physicochemical profile without sacrificing target engagement[1].

This guide objectively compares the potency, metabolic stability, and physicochemical properties of BCP-anilines versus their phenyl-aniline counterparts, supported by experimental data and self-validating assay protocols.

The over-reliance on planar, lipophilic phenyl rings often leads to poor aqueous solubility, high non-specific protein binding, and severe metabolic liabilities[2]. In the context of aniline-derived drugs, the phenyl-aniline motif presents a specific, high-risk structural alert: amide hydrolysis . When a phenyl-aniline is incorporated into an amide bond, amidase enzymes can easily cleave it, releasing a free aniline moiety—a known trigger for bioactivation, genotoxicity, and AMES toxicity[3].

Replacing the phenyl ring with a saturated, sp3-rich BCP core resolves these issues through two distinct causal mechanisms:

  • Stereoelectronic Shielding (Metabolic Resistance): In a phenyl-aniline amide, the nitrogen's lone pair is delocalized into the extended

    
    -conjugation of the aromatic ring, which electronically activates the amide carbonyl toward nucleophilic attack by amidases. The sp3-hybridized BCP cage breaks this 
    
    
    
    -conjugation. Furthermore, the 3D bulk of the bicyclic system sterically shields the amide bond, effectively halting enzymatic cleavage and preventing toxic aniline release[3].
  • Structural Fidelity (Potency Retention): Despite lacking aromaticity, the BCP core maintains a strictly linear, coplanar disposition of its bridgehead substituents. The distance across the BCP cage (~1.85 Å) is shorter than a para-substituted phenyl ring (~2.78 Å), but the collinear exit vectors allow the BCP-aniline to perfectly mimic the spatial pharmacophore requirements of the target protein's binding pocket, thereby retaining high inhibitory potency[1].

Pathway cluster_phenyl Phenyl-Aniline: High Metabolic Liability cluster_bcp BCP-Aniline: Metabolic Shielding P_Drug Phenyl-Aniline (sp2, Conjugated) Amidase Amidase Cleavage P_Drug->Amidase P_Metab Toxic Free Aniline (Rapid Clearance) Amidase->P_Metab B_Drug BCP-Aniline (sp3, Non-Conjugated) B_Metab Steric/Electronic Resistance B_Drug->B_Metab B_Intact Intact Active Drug (High Exposure) B_Metab->B_Intact

Metabolic pathways of Phenyl-Aniline vs. BCP-Aniline drugs.

Quantitative Case Studies

Case Study A: Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

A landmark structure-based drug design campaign for IDO1 inhibitors perfectly illustrates the BCP advantage[3]. The initial lead, Compound 1 (a phenyl-aniline derivative), exhibited excellent in vitro potency but failed in vivo due to extensive amide hydrolysis of the benzamide moiety, resulting in rapid clearance[3].

By substituting the central phenyl ring with a BCP bioisostere to create Compound 2 , researchers completely circumvented the amide hydrolysis issue[3]. This single atomic swap maintained target engagement while drastically improving the pharmacokinetic profile, yielding an oral bioavailability (F%) of 83% in rats[4].

Table 1: Potency and PK Comparison of IDO1 Inhibitors

ParameterCompound 1 (Phenyl-Aniline)Compound 2 (BCP-Aniline)Impact of BCP Substitution
IDO1 IC50 (Potency) 3.7 nM6.4 nMMinimal loss in target engagement[3].
Primary Metabolic Pathway Rapid Amide HydrolysisCYP-mediated (Hydrolysis Blocked)Elimination of toxic aniline release[3].
Rat Oral Bioavailability (F%) < 5%83%>16-fold improvement in systemic exposure[4].
In Vivo Clearance (Rat) HighLowSuperior metabolic stability[4].
Case Study B: Physicochemical Optimization (Solubility & Lipophilicity)

In the development of


-secretase modulators (GSMs) for Alzheimer's disease and SETD2 inhibitors, the indiscriminate employment of planar phenyl rings led to molecules with high lipophilicity (LogD > 4) and aqueous solubility below 0.1 µg/mL[5].

Replacing the phenyl linker with an sp3-rich BCP moiety drove the molecules out of "flatland." The BCP system dramatically increased aqueous solubility (often by 32- to 880-fold depending on the scaffold) and noticeably decreased non-specific protein binding, translating to higher free-drug fractions and improved hepatocyte half-life[1].

Experimental Protocols: Self-Validating Systems

To empirically validate the superiority of a BCP-aniline over a phenyl-aniline, drug development professionals must employ rigorous, self-validating assays. The following protocols isolate the variables of metabolic stability and physicochemical properties.

Protocol 1: In Vitro Microsomal Stability & Amide Cleavage Assay

Objective: Quantify the resistance of the amide bond to enzymatic hydrolysis and track the formation of the toxic free aniline metabolite.

  • Preparation: Prepare a 1 µM solution of the test compound (Phenyl-aniline vs. BCP-aniline) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration). Self-Validation Step: Run a parallel control without NADPH to differentiate amidase-driven hydrolysis (NADPH-independent) from CYP450-mediated oxidation (NADPH-dependent).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate the intrinsic clearance (

    
    ) by plotting the natural log of the remaining parent compound versus time. Simultaneously monitor the specific MRM transition for the free aniline mass to confirm the blockage of the hydrolysis pathway.
    

Workflow Step1 1. Microsome Incubation 1 µM Test Cpd + 0.5 mg/mL Liver Microsomes Step2 2. Reaction Initiation Add 1 mM NADPH (Phase I) or PBS (Control) Step1->Step2 Step3 3. Time-Course Aliquoting Sample at 0, 15, 30, 60, 120 min Step2->Step3 Step4 4. Reaction Quenching Add 3 volumes of cold Acetonitrile (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Quantification Calculate CLint and monitor free aniline formation Step4->Step5

Step-by-step in vitro microsomal stability and metabolite tracking workflow.

Protocol 2: High-Throughput Kinetic Solubility and Lipophilicity (LogD)

Objective: Prove the "escape from flatland" hypothesis by measuring the physicochemical improvements of the BCP substitution.

  • Kinetic Solubility (Shake-Flask Method): Add 10 µL of a 10 mM DMSO stock solution of the compound to 490 µL of PBS (pH 7.4). Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane to remove undissolved particulates. Self-Validation Step: Ensure the filter membrane does not non-specifically bind the drug by running a known soluble standard.

  • LogD Determination: Partition the compound between equal volumes of 1-octanol and PBS (pH 7.4). Shake vigorously for 1 hour, then centrifuge to separate the phases.

  • Quantification: Dilute both phases and analyze via HPLC-UV or LC-MS/MS. Calculate LogD as

    
    . BCP-anilines should demonstrate a significantly lower LogD and higher aqueous solubility compared to their phenyl counterparts[5].
    

References

  • Pu, Q., Zhang, H., Guo, L., Han, Y., et al. "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL: [Link]

  • Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 2012. URL: [Link]

  • Mousseau, J. J., et al. "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease." RSC Medicinal Chemistry, 2021. URL: [Link]

Sources

Publish Comparison Guide: X-ray Crystallography of Fluorinated Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Case for F-BCPs

In modern drug design, the bicyclo[1.1.1]pentane (BCP) cage has transcended its status as a mere "spacer" to become a critical bioisostere for para-substituted benzenes.[1][2][3] However, the fluorinated bicyclo[1.1.1]pentane (F-BCP) represents a higher-order tool for fine-tuning physicochemical properties.

While unsubstituted BCPs offer a "non-classical" phenyl mimic that improves solubility by disrupting planarity ("escaping flatland"), fluorination introduces a critical electronic vector.[2] X-ray crystallographic data reveals that F-BCPs do not merely replicate the steric bulk of fluorophenyl groups; they fundamentally alter the electrostatic landscape and crystal packing efficiency. This guide dissects the structural metrics, lattice behaviors, and experimental protocols required to leverage F-BCPs effectively.

Structural Performance Comparison

The utility of F-BCP lies in its ability to mimic the vectorial nature of para-fluorophenyl rings while dramatically reducing lipophilicity. The following data, derived from high-resolution X-ray diffraction and computational validation, highlights the geometric and electronic divergences.

Table 1: Geometric and Physicochemical Metrics
Metricp-FluorophenylUnsubstituted BCP1-Fluoro-BCP (F-BCP)Impact on Design
C1–C4 / C1–C3 Distance ~2.79 Å~1.85 Å~1.85 ÅShorter Scaffold: F-BCP is ~35% shorter than phenyl; requires linker adjustment if precise distance is critical.
C–F Bond Length ~1.35 Å (sp²)N/A~1.38 Å (sp³)Bond Character: The C(sp³)–F bond is slightly longer and more labile than C(sp²)–F.
Exit Vector Angle 180° (Linear)180° (Linear)180° (Linear)Perfect Alignment: Retains the critical linearity of para-substitution.
Dipole Moment ~1.6 D0 D~2.2 D (Estimated)Electronic Tuning: F-BCP introduces a strong dipole along the C1-C3 axis, unlike the non-polar BCP.
LogP (Lipophilicity) ~4.9 – 5.4~3.5~3.3Solubility: F-BCP significantly lowers LogP compared to F-Phenyl (~2 orders of magnitude).[4]
Acidity (pKa of -COOH) ~4.2 (Benzoic)4.23.5Electronic Pull: Bridgehead fluorine increases acidity of distal groups via through-cage induction.

Key Insight: The C1–C3 distance in the BCP cage (1.85 Å) is significantly shorter than the para-phenyl distance (2.79 Å).[5] However, the collinear exit vectors allow F-BCP to function as a bioisostere if the binding pocket can accommodate the contraction or if the BCP is used as a linker where the shorter distance is advantageous [1, 7].

Crystallographic Insights & Lattice Interactions

X-ray analysis of F-BCP derivatives (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid) reveals distinct packing motifs driven by the fluorine atom.

Crystal Packing and Density

Unlike planar phenyl rings that rely on


 stacking (often leading to poor solubility), F-BCPs pack via C–F···H  and C–F···dipole  interactions.
  • Density: F-BCP analogs often exhibit lower crystal density (e.g., 1.468 g/cm³) compared to their fluorophenyl counterparts (1.528 g/cm³).[6] This reduction in packing efficiency—a direct result of the 3D cage structure—correlates with higher aqueous solubility and lower melting points [2].

  • Interaction Motifs: The fluorine atom in F-BCP acts as a weak hydrogen bond acceptor. In the absence of an aromatic ring current, the lattice energy is dominated by these electrostatic contacts rather than dispersive

    
    -stacking forces.
    
Structural Distortion

Fluorination induces minimal distortion to the BCP cage itself. The C1–C2–C3 bond angles remain acute (~73-75°), preserving the high strain energy (~66 kcal/mol) characteristic of the system. The C–F bond is collinear with the cage axis, maximizing the dipole moment along the vector of substitution [1, 4].

Visualization of Structural Logic

The following diagram illustrates the comparative geometry and the "vectorial" logic of replacing a phenyl ring with an F-BCP scaffold.

StructuralComparison Phenyl p-Fluorophenyl (Planar, Aromatic) Metric_Dist Distance (C-X...C-Y) ~2.8 Å vs ~1.85 Å Phenyl->Metric_Dist Reference Metric_Elec Electronic Profile Pi-Cloud vs Sigma-Cage Phenyl->Metric_Elec Pi-Stacking Metric_Sol Solubility Driver LogP: ~5.0 vs ~3.3 Phenyl->Metric_Sol Lipophilic BCP Unsubstituted BCP (3D Cage, Non-polar) BCP->Metric_Dist Contraction FBCP 1-Fluoro-BCP (3D Cage, Polarized) FBCP->Phenyl Bioisosteric Replacement FBCP->Metric_Dist Contraction FBCP->Metric_Elec Dipole/Induction FBCP->Metric_Sol Hydrophilic

Figure 1: Comparative structural logic between p-Fluorophenyl, BCP, and F-BCP scaffolds.

Experimental Protocol: Crystallization of F-BCPs

Obtaining high-quality single crystals of F-BCPs is challenging due to the volatility of the parent hydrocarbons and the "waxy" nature of many simple derivatives. The following protocol ensures robust crystal growth for X-ray diffraction.

Phase 1: Derivatization (Mandatory for Volatiles)

Direct crystallization of 1-fluorobicyclo[1.1.1]pentane is not recommended due to high volatility.

  • Target Synthesis: Convert the F-BCP core into a salt or a hydrogen-bonding derivative (e.g., carboxylic acid or amide).

    • Example: Hydrolysis of tert-butyl ester precursors using TFA/DCM to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid [3].

    • Validation: Confirm purity >98% via ¹⁹F-NMR (singlet, typically ~ -230 to -240 ppm depending on substitution).

Phase 2: Crystal Growth (Vapor Diffusion)

This method minimizes solvent inclusion and disorder.

  • Dissolution: Dissolve 10-20 mg of the F-BCP derivative in a minimal volume (0.5–1.0 mL) of a "good" solvent (e.g., THF, Methanol, or Acetone).

  • Filtration: Pass through a 0.22 µm PTFE filter into a small inner vial (GC vial).

  • Precipitant Setup: Place the inner vial uncapped inside a larger outer vial containing 3–5 mL of a "poor" solvent (e.g., Pentane, Hexane, or Diethyl Ether).

    • Note: F-BCPs are lipophilic but less so than phenyls; Pentane is often sufficiently non-polar to force precipitation.

  • Equilibration: Seal the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 24–72 hours. Mount immediately using perfluoropolyether oil at 100 K to prevent sublimation or lattice collapse.

Phase 3: Data Collection Strategy
  • Temperature: Strictly 100 K . BCP cages have high thermal motion (libration) around the C1–C3 axis.

  • Resolution: Aim for <0.8 Å to resolve the electron density of the C–F bond clearly from the cage carbons.

CrystallizationWorkflow Step1 Precursor Selection (Avoid Volatile Hydrocarbons) Step2 Derivatization (e.g., to Carboxylic Acid/Salt) Step1->Step2 Stabilize Step3 Dissolution (THF/MeOH) Step2->Step3 Prepare Solution Step4 Vapor Diffusion (Anti-solvent: Pentane/Hexane) Step3->Step4 Slow Growth Step5 X-Ray Diffraction (100 K, Mo/Cu Source) Step4->Step5 Harvest & Mount

Figure 2: Workflow for obtaining X-ray quality crystals of F-BCP derivatives.

References

  • BenchChem. (n.d.). 1-Fluorobicyclo[1.1.1]pentane Building Block. Retrieved from

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Mykhailiuk, P. K., et al. (2022).[7] A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. Retrieved from

  • Adcock, J. L., Gakh, A. A., Pollitte, J. L., & Woods, C. (n.d.). The X-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. Retrieved from

  • Ma, X., & Pham, L. N. (2019).[1][8] Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Retrieved from

  • Levin, M. D., et al. (2020).[1] Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature. Retrieved from

  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere.[9] Retrieved from

Sources

In vitro metabolic clearance comparison: BCP aniline vs fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Bicyclo[1.1.1]pentan-1-amine (BCP-amine) versus Fluoroaniline derivatives, focusing on in vitro metabolic clearance. This content is designed for medicinal chemists and DMPK scientists optimizing lead compounds for metabolic stability.

Executive Summary

In modern drug discovery, the "aniline trap"—high metabolic clearance and toxicity risks associated with electron-rich aromatic amines—remains a critical bottleneck.[1] While fluorination (e.g., para-fluoroaniline) is the classical strategy to block metabolic soft spots, it retains the planar aromatic character and often fails to sufficiently lower intrinsic clearance (


).

The Bicyclo[1.1.1]pentane (BCP) moiety has emerged as a superior "3D-bioisostere" for the phenyl ring.[2][3][4] Replacing the phenyl core of an aniline with a BCP cage converts the moiety into a BCP-amine . This transition from


 aromaticity to 

aliphaticity eliminates arene-oxide formation, drastically reduces

, and improves solubility, often without compromising potency.

Mechanistic Comparison: The "Why" Behind the Stability

To understand the clearance data, we must first dissect the metabolic liabilities of the two scaffolds.

A. Fluoroaniline (The Classical Approach)

Fluorine substitution (typically para or ortho) is used to block Cytochrome P450 (CYP)-mediated hydroxylation.

  • Mechanism: The strong C-F bond (approx. 116 kcal/mol) prevents direct oxidation at that specific carbon.

  • Liability: The molecule remains aromatic. CYPs can still attack other open ring positions (NIH shift) or perform

    
    -oxidation. Crucially, the planar lipophilic nature often drives high non-specific binding and rapid hepatic uptake.
    
  • Risk: Formation of reactive quinone-imine intermediates remains possible if the ring is electron-rich.

B. BCP-Amine (The 3D-Bioisostere)

Replacing the benzene ring with a bicyclo[1.1.1]pentane cage creates a BCP-amine.[3]

  • Mechanism: The BCP core is aliphatic. It cannot undergo aromatic hydroxylation or form arene oxides/quinone imines.

  • Geometry: The linear distance across the BCP cage (1.85 Å) mimics the para-phenyl substitution vector, ensuring the pharmacophore fits the binding pocket.

  • Electronic Effect: The amine attached to the BCP bridgehead is less basic than a typical alkyl amine (

    
     ~8-9) but more basic than an aniline (
    
    
    
    ~4). This modulation often reduces CYP affinity while maintaining target engagement.
Diagram 1: Structural & Metabolic Pathway Comparison

The following diagram illustrates the metabolic fate of both scaffolds.

MetabolicPathways cluster_0 Fluoroaniline Scaffold cluster_1 BCP-Amine Scaffold FA Fluoroaniline (Planar Aromatic) Met1 Ring Hydroxylation (CYP mediated) FA->Met1 Major Route Met2 N-Oxidation (Reactive) FA->Met2 Tox Quinone Imine (Toxicity Risk) Met1->Tox BCP BCP-Amine (3D Aliphatic) Stable Metabolically Stable (No Arene Oxide) BCP->Stable Blocked Oxidation Excrete Renal/Biliary Excretion Stable->Excrete

Caption: Comparison of metabolic fates. Fluoroanilines retain risks of ring oxidation, while BCP-amines eliminate aromatic metabolic pathways entirely.

Comparative Data Analysis

The following data is synthesized from pivotal bioisostere studies, specifically highlighting the optimization of


-secretase inhibitors (Pfizer) where a fluorophenyl moiety was replaced by BCP.
Table 1: Physicochemical & Metabolic Profile Comparison
ParameterFluoroaniline Analogue (Parent)BCP-Amine Analogue (Bioisostere)Impact
Structure Type sp² Aromatic (Planar)sp³ Aliphatic (3D Cage)Increased

HLM

> 100

L/min/mg
< 16

L/min/mg
>6-fold Stability Increase
RLM

85

L/min/mg
22

L/min/mg
Significant Reduction
Solubility (pH 7.4) 2

M
145

M
~70-fold Improvement
Lipophilicity (LogD) 3.52.1Reduced non-specific binding
Permeability (

)
ModerateHighImproved passive transport

Data Source: Adapted from Stepan et al. (Pfizer), J. Med. Chem. 2012 [1].

Key Insight: The BCP analogue does not merely "survive" metabolism; it fundamentally alters the physicochemical landscape (LogD, Solubility), which secondarily reduces metabolic load by lowering lipophilicity-driven enzyme affinity.

Experimental Protocol: Determining Intrinsic Clearance ( )[5]

To validate these differences in your own library, use the following standardized microsomal stability protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Test Compounds: 10 mM DMSO stock of Fluoroaniline and BCP derivatives.

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes at 37°C for 5 minutes.

  • Initiation:

    • Spike test compound (final conc: 1

      
      M, <0.1% DMSO) into the microsomal mix.
      
    • Add NADPH (1 mM) to initiate the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
Diagram 2: Experimental Workflow Logic

AssayWorkflow Start Start: 1 µM Compound + Liver Microsomes Incubate Incubate @ 37°C (Metabolic Activation) Start->Incubate Split Time Points (0-45 min) Incubate->Split Quench Quench with ACN (Precipitate Protein) Split->Quench Sampling Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Calc Calculate Cl_int (Slope of ln(conc) vs t) Analyze->Calc

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Conclusion & Recommendations

For drug discovery programs struggling with the metabolic instability of aniline-based leads:

  • Evaluate BCP Early: Do not treat BCP solely as a "last resort" for solubility. Use it as a primary design element to lower intrinsic clearance.

  • Assess Basicity: Be aware that BCP-amines are more basic than anilines. This may require checking for hERG liability or lysosomal trapping, though the clearance benefits usually outweigh these risks.

  • Synthesis: Modern radical chemistry (e.g., strain-release amination of [1.1.1]propellane) has made BCP-amines accessible on gram scale, removing historical synthetic barriers.[3]

Final Verdict: While fluoroaniline improves stability marginally over aniline, BCP-amine provides a step-change improvement , effectively "de-aromatizing" the liability while preserving the binding vector.

References

  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. 
    
  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849.

  • Denyer, J., et al. (2016). "Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Application." ChemMedChem, 11(24).

  • Westphal, M. V., et al. (2015). "Bicyclo[1.1.1]pentanes: Surrogates for Phenyl and tert-Butyl Groups." ChemBioChem, 16(11).

Sources

Validating the Purity of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline: A Comparative Guide to HPLC-UV and HPLC-MS Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Bicyclo[1.1.1]pentanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Among the most promising of these are bicyclo[1.1.1]pentane (BCP) derivatives.[1][2] The rigid, three-dimensional structure of the BCP core serves as an effective bioisostere for commonly used groups like para-substituted phenyl rings and alkynes, often leading to improved solubility, metabolic stability, and cell permeability.[1][3] The introduction of a fluorine atom, as seen in 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline, can further modulate these properties through its unique electronic effects and influence on lipophilicity.[3][4]

Given the critical role of this building block in the synthesis of more complex and potentially therapeutic molecules, ensuring its purity is of paramount importance.[3] Even minute impurities can have significant downstream effects on reaction yields, by-product formation, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline: a primary HPLC-UV method and a complementary HPLC-MS method. The experimental details and the rationale behind the methodological choices are discussed, providing researchers with a comprehensive framework for quality control.

Primary Purity Assessment: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine purity analysis of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline, a reversed-phase HPLC method with UV detection is the workhorse technique. Its robustness, ease of use, and cost-effectiveness make it ideal for high-throughput screening and quality control in a drug development setting.

The selection of chromatographic conditions is critical for achieving optimal separation of the main compound from potential impurities. The aniline moiety in the target molecule provides a strong chromophore, making UV detection a suitable and sensitive choice.

Method Rationale and Causality
  • Column Selection: A C18 stationary phase is selected due to its hydrophobicity, which provides good retention and separation for the moderately nonpolar 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline. The choice of a column with a smaller particle size (e.g., ≤3.5 µm) can enhance resolution and reduce run times, aligning with modern method lifecycle management principles.[5]

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is employed. The gradient allows for the effective elution of both more polar and more nonpolar impurities that may be present. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection Wavelength: The UV detection wavelength is set at the λmax (wavelength of maximum absorbance) of the aniline chromophore, typically around 254 nm, to ensure maximum sensitivity for the parent compound and any structurally related impurities.

Hypothetical HPLC-UV Method Parameters and Results
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Retention Time ~7.5 min
Purity (Area %) >99.5%

This method should provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. According to USP guidelines, system suitability parameters such as tailing factor (should be < 2.0) and precision (RSD of replicate injections < 2%) must be met to ensure the validity of the results.[6]

Orthogonal Method for Impurity Identification: HPLC with Mass Spectrometric Detection (HPLC-MS)

While HPLC-UV is excellent for routine purity assessment, it falls short in identifying unknown impurities. For this purpose, coupling HPLC with a mass spectrometer (MS) provides invaluable structural information. This is particularly crucial during process development and for the characterization of reference standards.

Advantages of HPLC-MS
  • High Specificity and Sensitivity: MS detection is highly specific, as it differentiates compounds based on their mass-to-charge ratio (m/z). This allows for the detection and quantification of co-eluting impurities that might be hidden under the main peak in a UV chromatogram.

  • Impurity Identification: By analyzing the mass spectrum of an impurity peak, its molecular weight can be determined. Further fragmentation analysis (MS/MS) can provide structural fragments, enabling the elucidation of the impurity's structure.

  • Confirmation of Main Peak Identity: HPLC-MS confirms the identity of the main peak by matching its observed mass with the theoretical mass of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline.

Workflow Comparison: HPLC-UV vs. HPLC-MS

G cluster_0 HPLC-UV Workflow cluster_1 HPLC-MS Workflow a Sample Preparation b HPLC Separation (C18 Column, Gradient Elution) a->b c UV Detection (254 nm) b->c d Data Analysis (Purity by Area %) c->d e Sample Preparation f HPLC Separation (C18 Column, Gradient Elution) e->f g Mass Spectrometric Detection (ESI+, Full Scan) f->g h Data Analysis (Impurity Identification by m/z) g->h

Caption: A comparison of the analytical workflows for HPLC-UV and HPLC-MS.

Experimental Protocols

Detailed Step-by-Step Methodology for HPLC-UV Purity Determination
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh approximately 10 mg of 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Accurately weigh approximately 10 mg of the 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic System and Conditions:

    • Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 254 nm.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the five replicate injections should not be more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Understanding Potential Impurities

The synthetic route to 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline can potentially introduce several impurities. A common synthetic pathway involves the radical fluorination of a bicyclo[1.1.1]pentane precursor followed by functionalization to introduce the aniline group.[3]

Logical Relationship of Synthesis and Potential Impurities

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities a [1.1.1]Propellane Precursor b Radical Fluorination a->b f Unreacted Starting Material c 3-Fluorobicyclo[1.1.1]pentane Intermediate b->c g Over-fluorinated BCPs b->g d Amination/Functionalization c->d e 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline (Product) d->e h Positional Isomers of Aniline d->h i By-products from Amination d->i

Caption: Potential impurities arising from the synthetic pathway of the target compound.

Potential impurities that could be encountered include:

  • Unreacted Starting Materials: Residual precursors from the fluorination or amination steps.

  • Over-fluorinated or Under-fluorinated Analogs: Compounds with more than one fluorine atom or no fluorine atom on the BCP core.

  • Positional Isomers: Isomers where the aniline group is attached to a different position on the BCP ring.

  • By-products from Side Reactions: Impurities formed during the amination step.

The developed HPLC methods should be capable of separating these potential impurities from the main compound, ensuring a comprehensive purity profile. Resolution between the main peak and the closest eluting impurity should be greater than 1.5, as recommended by regulatory guidelines.[7]

Conclusion

The validation of purity for novel building blocks like 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline is a critical step in the drug discovery and development pipeline. A well-developed HPLC-UV method serves as a robust and reliable tool for routine quality control, providing accurate and precise purity assessments. Complementing this with an orthogonal HPLC-MS method allows for the confident identification of unknown impurities, which is essential for process optimization and ensuring the safety and efficacy of the final drug substance. By employing a scientifically sound and systematic approach to analytical method development and validation, researchers can have high confidence in the quality of this valuable chemical entity.

References

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(8), 3414-3424.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes in medicinal chemistry. Organic & Biomolecular Chemistry, 17(28), 6431-6440.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Thermo Fisher Scientific. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Axcend. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q3A(R2) Impurities in New Drug Substances.
  • ResearchGate. (2020). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Adsool, V. A. (2015). Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine. Organic & Biomolecular Chemistry, 13(31), 8410-8413.
  • Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes.
  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available from: [Link]

Sources

The Bioisostere Trap: A Comparative Guide to Hydrogen Bonding in Benzene vs. BCP Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference in hydrogen bonding potential between benzene and BCP anilines Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pursuit of "escaping flatland," the bicyclo[1.1.1]pentane (BCP) motif has emerged as the gold-standard bioisostere for the phenyl ring. While the geometric alignment of BCP mimics the para-phenyl exit vectors with remarkable precision, the electronic landscape—specifically the hydrogen bonding potential—is fundamentally different.

This guide dissects the critical divergence between benzene anilines (aromatic amines) and BCP anilines (bicyclo[1.1.1]pentan-1-amines). It provides the mechanistic reasoning, quantitative data, and experimental protocols necessary to navigate this substitution without compromising potency.

Structural & Electronic Basis

To understand the hydrogen bonding difference, we must first decouple the geometric mimicry from the electronic reality.

1.1 Geometric Alignment (The "Why")

The BCP core is favored because it maintains the linearity of substituents found in para-substituted benzenes.

  • Benzene: Planar, 2D geometry. Substituents are separated by ~2.8 Å (C1–C4).

  • BCP: Rigid, 3D cage. Substituents are collinear (180°), but the bridgehead distance is significantly shorter (~1.85 Å).

  • Consequence: While the vectors align, the volume and distance change, potentially altering the optimal H-bond distance to the protein target.

1.2 Electronic Hybridization (The "How")
  • Aniline Nitrogen: Attached to an

    
     aromatic ring. The lone pair is delocalized into the 
    
    
    
    -system (resonance), drastically reducing electron density on the nitrogen.
  • BCP-Amine Nitrogen: Attached to a bridgehead carbon with high

    
    -character (
    
    
    
    -like but strained). There is no resonance delocalization . The lone pair is localized and highly available.
Hydrogen Bonding Potential Analysis

The difference in hybridization leads to a massive divergence in acidity (pKa) and hydrogen bonding capability at physiological pH (7.4).

2.1 The pKa Divergence

This is the single most critical factor.

  • Aniline: Weak base (pKa

    
     4.6). At pH 7.4, it is neutral .
    
  • BCP-Amine: Strong base (pKa

    
     10.9). At pH 7.4, it is fully protonated (
    
    
    
    )
    .
2.2 H-Bond Donor/Acceptor Profile (at pH 7.4)
FeatureBenzene Aniline (Phenyl-NH

)
BCP Aniline (BCP-NH

)
Dominant Species (pH 7.4) Neutral Amine (

)
Ammonium Cation (

)
H-Bond Donor (HBD) Moderate. Neutral N-H bond. Directionality is governed by

geometry.
Strong (Ionic). Charge-assisted H-bond. Non-directional (spherical) electrostatic component.
H-Bond Acceptor (HBA) Weak. Lone pair is delocalized into the ring.Null. The lone pair is occupied by a proton. It cannot accept an H-bond.
Solvation Penalty Low.[1]High (Desolvation of the cation costs energy).
LogD (pH 7.4) High (Lipophilic).Low (Hydrophilic/Polar).
2.3 Visualizing the Interaction Landscape

H_Bonding_Landscape Aniline Benzene Aniline (pH 7.4: Neutral) Target_HBA Protein H-Bond Acceptor (e.g., Carbonyl O) Aniline->Target_HBA Neutral H-Bond (Moderate Strength) BCP BCP Aniline (pH 7.4: Cationic) BCP->Target_HBA Ionic H-Bond (Very Strong, Salt Bridge) Target_HBD Protein H-Bond Donor (e.g., Amide NH) Target_HBD->Aniline Weak H-Bond (Lone pair delocalized)

Figure 1: Comparison of interaction modes at physiological pH. Note the loss of H-bond acceptor capability in the BCP analog.

Experimental Validation Protocols

Do not rely solely on prediction. Use these self-validating protocols to quantify the impact of the bioisosteric switch.

Protocol A: Comparative pKa Determination (Potentiometric)

Objective: Confirm the ionization state of your specific BCP analog.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO

    
    .
    
  • Titration: Use a standardized 0.1 M HCl or NaOH solution. Titrate from pH 2 to pH 12 using an autotitrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume. The inflection point determines the pKa.

    • Validation: If pKa > 9.0, the BCP amine is cationic at physiological pH.

Protocol B: NMR Titration for H-Bond Strength

Objective: Measure the relative H-bond donor acidity (HBD acidity) in a non-aqueous environment (mimicking a hydrophobic protein pocket).

  • Solvent: Use dry CDCl

    
     (non-polar, non-H-bonding).
    
  • Probe: Add DMSO-

    
     (strong H-bond acceptor) in incremental equivalents (0.1 to 5.0 eq).
    
  • Measurement: Monitor the chemical shift (

    
    ) of the N-H proton.
    
  • Interpretation:

    • 
       (Chemical Shift Change):  A larger downfield shift indicates a stronger H-bond donor.
      
    • Expectation: The Aniline N-H (more acidic/polarized) will often show a larger shift than the neutral BCP-amine N-H (if deprotonated). However, if the BCP-amine is protonated (salt), it will not dissolve in CDCl

      
       without a counterion, and the N-H signals will be broad/exchangeable.
      
Strategic Implications for Drug Design

When substituting a benzene aniline with a BCP amine, expect the following shifts in performance:

ParameterImpact of Switch (Benzene

BCP)
Mitigation Strategy
Potency Risk of Loss. If the protein requires the aniline to accept an H-bond, BCP will fail (protonated). If the protein requires a neutral donor, the ionic BCP may clash or bind too tightly (desolvation penalty).Convert BCP-amine to an Amide , Urea , or Sulfonamide to lower pKa and restore neutral H-bonding character.
Solubility Major Gain. The charged amine and 3D character drastically improve aqueous solubility (

effect).
Use this switch specifically to rescue insoluble lead compounds.
Metabolic Stability Improvement. BCP eliminates the electron-rich aromatic ring, blocking oxidative metabolism (e.g., quinone imine formation).Ideal for reducing clearance if the aniline ring is a metabolic soft spot.
Permeability Decrease. The introduction of a permanent positive charge (at pH 7.4) reduces passive membrane permeability.Monitor PAMPA/Caco-2 data closely.
References
  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Lovering, F., et al. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Kanazawa, J., et al. (2017).[2][4] "Radical Multicomponent Carboamination of [1.1.1]Propellane." Journal of the American Chemical Society.[4] Link

  • Guidechem. (n.d.). "Bicyclo[1.1.1]pentan-1-amine Properties and pKa Data." Link

Sources

Comparative solubility profiles of fluorinated BCP anilines in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of fluorinated bicyclo[1.1.1]pentane (BCP) anilines against their non-fluorinated and planar counterparts reveals critical insights for modern drug design. As a Senior Application Scientist, I approach this comparison not just by listing metrics, but by dissecting the thermodynamic and kinetic causality behind these solubility profiles.

The transition from planar aromatic rings to three-dimensional,


-rich scaffolds—often termed "escaping flatland"—is a cornerstone of contemporary medicinal chemistry. However, introducing fluorine into these rigid BCP systems creates a complex interplay between lipophilicity, crystal lattice energy, and solvation dynamics in both organic (DMSO) and aqueous environments.

The Mechanistic Causality of BCP Bioisosterism

Traditional para-substituted anilines are notoriously problematic in drug development. Their planar geometry promotes strong


 stacking interactions, which significantly increases crystal lattice energy and subsequently drives down aqueous solubility[1]. Furthermore, anilines are highly susceptible to Cytochrome P450-mediated oxidation, rapidly forming reactive and toxic quinone imine metabolites[2].

By replacing the planar phenyl ring with a bicyclo[1.1.1]pentane (BCP) core, we fundamentally alter the molecule's physicochemical trajectory. The BCP scaffold acts as a 3D bioisostere that perfectly mimics the 180° exit vector of a para-phenyl group but disrupts planar stacking[3].

The Fluorination Variable: While a standard BCP-aniline drastically improves aqueous solubility, it can sometimes lack the necessary membrane permeability or specific target binding affinity. Introducing a fluorine atom (e.g., 4-(3-fluorobicyclo[1.1.1]pentan-1-yl)aniline) serves three distinct mechanistic purposes[4]:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, tuning its ionization state at physiological pH (7.4).

  • Lipophilicity Enhancement: Fluorine increases the LogD, enhancing passive membrane permeability.

  • Metabolic Shielding: Fluorine blocks potential metabolic hotspots, further increasing the half-life in human liver microsomes (HLM).

Metabolic and physicochemical trajectories of planar anilines vs. 3D BCP bioisosteres.

Comparative Solubility Profiles: DMSO vs. Water

Understanding a compound's solubility in both DMSO and water is non-negotiable for high-throughput screening (HTS) and downstream in vivo assays.

  • DMSO Solubility (The Organic Vector): Fluorinated BCP anilines exhibit exceptional solubility in DMSO[5]. The highly lipophilic C-F bond interacts favorably with the hydrophobic methyl groups of DMSO. This is critical because compounds must remain fully dissolved in 10 mM or 50 mM DMSO stock solutions to prevent acoustic dispensing errors during HTS.

  • Aqueous Solubility (The Biological Vector): Here, we observe a thermodynamic trade-off. While the non-fluorinated BCP-aniline boasts the highest aqueous solubility due to its low lattice energy and moderate lipophilicity, the fluorinated variant sees a slight reduction in aqueous solubility[1]. The highly hydrophobic nature of the fluorine atom increases the energetic penalty of cavity formation in water. However, because the 3D BCP core still prevents planar crystal packing, the aqueous solubility of the fluorinated BCP remains vastly superior to the original planar aniline[6].

Quantitative Performance Comparison
Physicochemical MetricTraditional p-AnilineBCP-AnilineFluorinated BCP-Aniline
LogD (pH 7.4) ~1.8~1.2~1.9
Kinetic Aqueous Sol. (pH 7.4) < 10 µM> 250 µM~ 150 µM
Max DMSO Solubility ~ 50 mM> 100 mM> 100 mM
HLM Half-Life (T₁/₂) < 15 min> 60 min> 120 min
Primary Liability CYP450 OxidationHigh Clearance (Polar)None (Balanced Profile)

Data synthesized from comparative bioisostere studies evaluating structural replacements of phenyl rings with BCPs and fluorinated derivatives[1][3][4].

Self-Validating Experimental Protocols

To objectively verify these solubility profiles, we employ a self-validating system. Relying solely on calculated LogP (cLogP) is insufficient for fluorinated BCPs, as computational models often struggle with the unique strain energy and dipole moments of the [1.1.1]propellane-derived core.

Protocol A: Thermodynamic Aqueous Solubility via LC-MS/MS

This protocol ensures that we are measuring true thermodynamic solubility, not a supersaturated kinetic state.

  • Stock Preparation: Prepare a 10 mM stock of the fluorinated BCP aniline in 100% anhydrous DMSO. Verify complete dissolution via visual inspection and dynamic light scattering (DLS) to ensure no colloidal aggregates are present.

  • Aqueous Spiking: Add 10 µL of the DMSO stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (final DMSO concentration = 1%).

  • Equilibration: Cap the vial and incubate on a rotary shaker at 37°C for exactly 24 hours. Causality note: 24 hours is required to allow the system to reach thermodynamic equilibrium, allowing any transiently soluble amorphous material to crystallize.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and subject it to ultracentrifugation at 100,000 × g for 30 minutes. Filtration is avoided, as highly lipophilic fluorinated compounds exhibit high non-specific binding (NSB) to filter membranes.

  • Quantification: Carefully extract the supernatant and quantify the dissolved compound using LC-MS/MS against a standard curve generated in 50% Acetonitrile/Water.

Protocol B: DMSO Stock Viability & Precipitation Assay
  • Serial Dilution: Prepare serial concentrations (10 mM, 20 mM, 50 mM, 100 mM) of the fluorinated BCP aniline in anhydrous DMSO.

  • Freeze-Thaw Cycling: Subject the stocks to three freeze-thaw cycles (-20°C to 25°C) to simulate standard laboratory storage conditions.

  • NMR Verification: Analyze the 100 mM stock using ¹⁹F-NMR and ¹H-NMR. The absence of line broadening indicates that the compound is fully solvated and has not formed micro-precipitates.

Step-by-step workflow for thermodynamic aqueous solubility quantification via LC-MS/MS.

Conclusion

The integration of fluorinated BCP anilines represents a masterclass in physicochemical tuning. While a standard BCP replacement solves the aqueous solubility and metabolic liability issues of planar anilines, it can sometimes overshoot, resulting in compounds that are too polar for optimal passive diffusion.

By strategically introducing fluorine onto the BCP scaffold, researchers can claw back essential lipophilicity and modulate the basicity of the aniline nitrogen. The result is a highly robust intermediate: it maintains flawless solubility in DMSO for assay logistics, retains sufficient aqueous solubility for bioavailability (driven by the low lattice energy of the 3D core), and achieves superior metabolic stability.

References

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
  • 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. Benchchem.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar / JACS Au.
  • Site-Selective Fluorination of Bathocuproine Derivatives for Enhanced Performance and Stability. PubMed Central (PMC).
  • University of Southampton Research Repository: Synthesis of fluorinated bicyclo[1.1.1]pentane. University of Southampton.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.